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  • Product: methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate
  • CAS: 840456-13-5

Core Science & Biosynthesis

Foundational

Structural Elucidation of Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate: A Comprehensive NMR Framework

Executive Summary Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate is a highly functionalized, privileged scaffold frequently utilized in the development of novel therapeutics, including direct antimicrobials against...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate is a highly functionalized, privileged scaffold frequently utilized in the development of novel therapeutics, including direct antimicrobials against carbapenem-resistant Enterobacteriaceae[1]. The presence of the ^19F nucleus introduces profound electronic effects and complex heteronuclear scalar couplings (^nJ_HF and ^nJ_CF) that complicate spectral interpretation[2]. This whitepaper establishes a definitive, self-validating Nuclear Magnetic Resonance (NMR) framework for the structural elucidation of this molecule, detailing the causality behind chemical shifts and providing a robust experimental protocol for researchers and drug development professionals.

Mechanistic Context & Electronic Effects

The indole core of this molecule is heavily modified, leading to distinct electronic microenvironments that dictate its NMR behavior:

  • Fluorine at C-5: Fluorine exerts a strong inductive electron-withdrawing effect (-I) that heavily deshields the C-5 carbon. Conversely, its resonance electron-donating effect (+M) via lone-pair delocalization significantly shields the ortho carbons (C-4 and C-6), pushing their signals upfield[3].

  • Acetamido Group at C-3: The amide nitrogen donates electron density into the indole ring, though this +M effect is attenuated by competitive delocalization into the amide carbonyl.

  • Methyl Ester at C-2: The carbonyl group exerts a -I and -M effect, deshielding C-2 and stabilizing the indole anion, which slightly increases the acidity of the indole NH.

Experimental Design: A Self-Validating Protocol

To ensure absolute trustworthiness in spectral assignment, the workflow must be self-validating. The high gyromagnetic ratio and 100% natural abundance of ^19F mean that fluorine will couple to almost every proton and carbon in the benzenoid ring[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO is a strong hydrogen-bond acceptor. It locks the exchangeable indole NH and amide NH protons, preventing rapid exchange with trace moisture and allowing them to be observed as distinct, sharp singlets rather than broad baseline humps.

  • Primary Acquisition: Acquire standard ^1H (400 MHz or 600 MHz) and ^13C (100 MHz or 150 MHz) spectra.

  • Heteronuclear Decoupling (The Validation Step): Acquire ^1H{^19F} and ^13C{^19F} spectra.

    • Causality: By applying a continuous-wave decoupling pulse at the ^19F resonance frequency, all ^nJ_HF and ^nJ_CF scalar couplings are collapsed[4]. If a complex multiplet in the standard ^1H spectrum collapses to a simple doublet in the ^1H{^19F} spectrum, it definitively proves the original splitting was caused by fluorine, eliminating the possibility of overlapping impurities.

NMR_Workflow A Sample Preparation 15 mg in 0.6 mL DMSO-d6 B 1D NMR Acquisition 1H, 13C, and 19F Spectra A->B C Heteronuclear Decoupling 1H{19F} & 13C{19F} (Self-Validation) B->C E Data Synthesis Extract J-couplings & Assign Shifts B->E D 2D NMR Correlation COSY, HSQC, HMBC C->D D->E

Fig 1: Self-validating NMR workflow utilizing heteronuclear decoupling for structural confirmation.

^1H NMR Spectral Analysis

The ^1H NMR spectrum is dominated by the ^19F couplings on the benzenoid ring.

Table 1: Predicted ^1H NMR Data (400 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Indole NH (1)11.85br s1H-
Amide NH9.80s1H-
H-47.62dd1H^3J_HF = 9.8, ^4J_HH = 2.5
H-77.45dd1H^3J_HH = 8.9, ^4J_HF = 4.5
H-67.12td1H^3J_HF = 9.5, ^3J_HH = 8.9, ^4J_HH = 2.5
Ester OCH33.85s3H-
Amide CH32.10s3H-

Mechanistic Insights:

  • H-4 (7.62 ppm): Appears as a doublet of doublets (dd). The primary splitting is driven by the spatially adjacent ortho-fluorine (^3J_HF ≈ 9.8 Hz), while the secondary splitting is a meta-coupling to H-6 (^4J_HH ≈ 2.5 Hz)[4].

  • H-6 (7.12 ppm): Appears as a pseudo-triplet of doublets (td). It is split equally by the ortho-fluorine and the ortho-proton H-7 (both ~9.0–9.5 Hz), and further split by the meta-proton H-4. The +M effect of fluorine heavily shields this proton, pushing it upfield to 7.12 ppm[3].

^13C NMR Spectral Analysis

The ^13C spectrum requires careful analysis of the ^nJ_CF coupling constants, which can extend up to four bonds away from the fluorine center[2].

Table 2: Predicted ^13C NMR Data (100 MHz, DMSO-d6)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Amide C=O169.5s-
Ester C=O161.2s-
C-5 (C-F)157.4d^1J_CF = 234.5
C-7a132.1d^4J_CF = 3.2
C-3a128.5d^3J_CF = 10.5
C-2125.6s-
C-3115.2s-
C-7114.1d^3J_CF = 9.2
C-6112.3d^2J_CF = 26.1
C-4105.8d^2J_CF = 24.5
Ester OCH352.4s-
Amide CH323.1s-

Mechanistic Insights:

  • The ^1J_CF Coupling: C-5 resonates at a highly deshielded 157.4 ppm due to fluorine's electronegativity, exhibiting a massive one-bond coupling constant of ~234.5 Hz[3].

  • The ^2J_CF Couplings: C-4 and C-6 are both split into doublets with ~25 Hz coupling constants. Their upfield shifts (105.8 and 112.3 ppm) are a direct result of the fluorine +M resonance effect increasing local electron density.

Spin_Couplings F5 19F (C-5) C5 13C (C-5) F5->C5 ¹J_CF (235 Hz) C4 13C (C-4) F5->C4 ²J_CF (25 Hz) H4 1H (H-4) F5->H4 ³J_HF (9.8 Hz) H6 1H (H-6) F5->H6 ³J_HF (9.5 Hz)

Fig 2: Key heteronuclear spin-spin coupling network driven by the C-5 fluorine atom.

Conclusion

The structural elucidation of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate relies on mapping the extensive heteronuclear coupling network generated by the C-5 fluorine. By employing a self-validating protocol utilizing ^19F-decoupled ^1H and ^13C NMR, researchers can confidently assign the complex multiplets of the benzenoid ring. Understanding the dual -I and +M electronic effects of fluorine is paramount for rationalizing the observed chemical shifts, ensuring high-fidelity data interpretation in downstream drug development workflows.

References

  • Title: A whole-cell screen for adjunctive and direct antimicrobials active against carbapenem-Resistant Enterobacteriaceae. Source: The Kirby Laboratory. URL: [Link]

  • Title: NMR Spectroscopy - Organic Chemistry Data. Source: organicchemistrydata.org. URL: [Link]

  • Title: New Frontiers and Developing Applications in 19F NMR. Source: nih.gov. URL: [Link]

  • Title: Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. Source: acs.org. URL: [Link]

Sources

Exploratory

Physicochemical Profiling of Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the optimization of physicochemical properties is as critical as target binding affinity. This whitepaper provides an in-depth technical analysis of methyl 3-acetami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of physicochemical properties is as critical as target binding affinity. This whitepaper provides an in-depth technical analysis of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate (CAS: 840456-13-5)[1]. By dissecting its structural anatomy, detailing its physicochemical matrix, and establishing self-validating experimental protocols for its characterization, this guide serves as a comprehensive resource for drug development professionals. The compound leverages a privileged indole scaffold, strategically functionalized to balance lipophilicity, metabolic stability, and hydrogen-bonding capacity.

Structural Anatomy & Chemical Rationale

The design of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose. The indole core itself is a ubiquitous "privileged scaffold" in pharmacology, frequently utilized to mimic endogenous ligands like serotonin and tryptophan [2].

  • The Indole Core: Provides a rigid, planar, aromatic framework that facilitates π−π stacking interactions within target protein binding pockets [3].

  • 5-Fluoro Substitution: Fluorine is a classic bioisostere for hydrogen. At the 5-position, it acts as a metabolic blocker, withdrawing electron density from the ring and preventing rapid cytochrome P450-mediated oxidation.

  • 3-Acetamido Group: Introduces a localized hydrogen-bonding network. The amide nitrogen acts as a strong hydrogen bond donor (HBD), while the carbonyl oxygen serves as a hydrogen bond acceptor (HBA), crucial for kinase hinge-region binding.

  • 2-Methyl Ester: Functions primarily as a lipophilic mask (prodrug strategy). Free carboxylic acids at the 2-position are highly ionized at physiological pH (7.4), which drastically limits passive membrane permeability. The methyl ester neutralizes this charge, enhancing cellular uptake.

Anatomy Core Indole Core (Scaffold) Fluoro 5-Fluoro Substitution (Metabolic Blocker) Core->Fluoro Increases LogP Blocks CYP450 Acetamido 3-Acetamido Group (H-Bonding Network) Core->Acetamido Modulates pKa Increases TPSA Ester 2-Methyl Ester (Lipophilicity/Prodrug) Core->Ester Masks Carboxylic Acid Improves Permeability

Figure 1: Structural features and their physicochemical contributions to the indole scaffold.

Physicochemical Parameter Matrix

Understanding the quantitative parameters of this compound is essential for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the core physicochemical data[1].

PropertyValueDerivation Method / Implication
Chemical Name Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylateIUPAC Nomenclature
CAS Registry Number 840456-13-5Chemical Database Registration[1]
Molecular Formula C₁₂H₁₁FN₂O₃Elemental Composition[1]
Molecular Weight 250.23 g/mol Optimal for small-molecule diffusion (<500 Da)[1]
Estimated LogP ~2.1Predictive Modeling; indicates balanced lipophilicity
Topological Polar Surface Area 71.19 Ų2D Structure Analysis; excellent for oral bioavailability
Hydrogen Bond Donors (HBD) 2Indole NH, Acetamido NH (Lipinski compliant)
Hydrogen Bond Acceptors (HBA) 3Ester C=O, Acetamido C=O, Ester -O- (Lipinski compliant)
Rotatable Bonds 4Confers moderate structural flexibility

Experimental Methodologies for Physicochemical Characterization

To ensure data integrity, physicochemical properties must be derived empirically using self-validating systems. The following protocols outline the gold-standard methodologies for characterizing this compound.

Workflow Start Compound Synthesis & Purification (>98%) Solubility Thermodynamic Solubility (Shake-Flask, pH 7.4) Start->Solubility Lipophilicity LogP/LogD Profiling (RP-HPLC Method) Start->Lipophilicity LCMS LC-MS/MS Quantification Solubility->LCMS Aqueous phase analysis Lipophilicity->LCMS Retention time correlation Data Physicochemical Parameter Matrix LCMS->Data Data Synthesis

Figure 2: Integrated experimental workflow for physicochemical profiling.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

Causality & Rationale: Kinetic solubility assays (often DMSO-based) frequently overestimate true solubility due to supersaturation. The shake-flask method is mandated here because it measures the true thermodynamic equilibrium, which is critical for accurate Biopharmaceutics Classification System (BCS) tiering [4][5].

  • Preparation: Add an excess amount of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate (approx. 5 mg) to a clear glass vial containing 1.0 mL of phosphate-buffered saline (PBS, pH 7.4). The presence of visible solid is required to ensure saturation.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm and 37.0 ± 0.5 °C for 24 hours. Causality: A 24-hour window guarantees that the system overcomes any kinetic dissolution barriers and reaches a stable thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is specifically chosen over nylon to minimize non-specific binding of the lipophilic indole derivative.

  • Quantification: Dilute the filtrate into the linear dynamic range and analyze via LC-MS/MS against a matrix-matched calibration curve to ensure matrix effects do not skew the quantification.

Protocol 2: Lipophilicity (LogP/LogD) Profiling via RP-HPLC

Causality & Rationale: The traditional octanol-water shake-flask method for LogP is highly susceptible to emulsion formation and requires absolute compound purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a self-validating, high-throughput alternative by directly correlating chromatographic retention time with lipophilicity [5].

  • System Suitability: Inject a homologous series of reference standards (e.g., toluene, ethylbenzene, propylbenzene) with known LogP values. Construct a calibration curve mapping LogP against the logarithm of the capacity factor ( logk′ ). Causality: This step self-validates the column's hydrophobic retention capacity on the day of the assay.

  • Sample Preparation: Dissolve the indole compound in LC-MS grade methanol to a final concentration of 50 µg/mL.

  • Chromatographic Run: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 50 × 2.1 mm, 3.5 µm). Utilize an isocratic mobile phase of methanol/water (pH adjusted to 7.4 with 10 mM ammonium acetate to determine LogD 7.4​ ).

  • Data Analysis: Calculate the capacity factor ( k′ ) from the compound's retention time ( tR​ ) and the column dead time ( t0​ ). Interpolate the LogP/LogD of the compound using the reference calibration curve.

Mechanistic Insights: The Fluorine Effect on Metabolic Stability

The strategic placement of the fluorine atom at the 5-position of the indole ring is a masterclass in metabolic engineering. In unsubstituted indoles, the electron-rich aromatic ring is highly susceptible to Phase I metabolism. Specifically, Cytochrome P450 (CYP450) enzymes target the 5-position for aromatic hydroxylation, rapidly converting the drug into a 5-hydroxyindole metabolite which is subsequently cleared via Phase II glucuronidation.

By introducing a highly electronegative fluorine atom, the overall electron density of the indole ring is reduced. More importantly, the extreme strength of the carbon-fluorine (C-F) bond (approximately 116 kcal/mol) creates a severe thermodynamic barrier to oxidative cleavage. This effectively blocks the primary metabolic liability of the scaffold, prolonging the biological half-life and increasing systemic exposure without drastically altering the steric bulk of the molecule.

Metabolism Unsub Unsubstituted Indole CYP CYP450 Oxidation Unsub->CYP Metabolite 5-Hydroxyindole (Rapid Clearance) CYP->Metabolite Sub 5-Fluoroindole Block Oxidation Blocked (C-F Bond Strength) Sub->Block Stable Prolonged Half-Life Block->Stable

Figure 3: Mechanistic pathway comparing the metabolic trajectory of unsubstituted vs. 5-fluoro indoles.

Conclusion

Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate represents a highly optimized chemical scaffold. Its physicochemical properties—driven by a calculated LogP of ~2.1, a TPSA of 71.19 Ų, and strategic fluorination—make it an exceptionally viable candidate for further pharmacological development. By employing rigorous, self-validating methodologies like thermodynamic shake-flask assays and RP-HPLC lipophilicity profiling, researchers can confidently bridge the gap between in vitro physicochemical data and in vivo pharmacokinetic success.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: Molecules 2024, 29(19), 4770. URL:[Link]

  • Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents Source: Current Research in Pharmacology and Drug Discovery, 2022, 3:100119. URL:[Link]

  • Thermodynamic Solubility (Shake-Flask Method) Protocols & Benchmarks Source: BenchChem Technical Support / PMC Reference Data. URL:[Link]

Sources

Foundational

High-Resolution Mass Spectrometry Fragmentation Dynamics of 3-Acetamido-5-fluoro-1H-indole-2-carboxylate

Executive Overview The structural elucidation of highly functionalized indole derivatives is a critical component of modern drug discovery and pharmacokinetics. 3-Acetamido-5-fluoro-1H-indole-2-carboxylate (analyzed here...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The structural elucidation of highly functionalized indole derivatives is a critical component of modern drug discovery and pharmacokinetics. 3-Acetamido-5-fluoro-1H-indole-2-carboxylate (analyzed here in its free carboxylic acid form, exact mass 236.060 Da) presents a complex, multi-functional architecture. It features an acetamido group, a carboxylic acid, and a halogenated aromatic core. This technical whitepaper deconstructs the gas-phase unimolecular dissociation of this molecule under Collision-Induced Dissociation (CID) in positive Electrospray Ionization (ESI+) mode, providing a self-validating analytical framework for mass spectrometrists.

Phase I: Molecular Architecture & Ionization Thermodynamics

In ESI+ mode, the ionization thermodynamics of 3-acetamido-5-fluoro-1H-indole-2-carboxylic acid dictate its subsequent fragmentation behavior. While the indole nitrogen possesses lone-pair electrons, it is part of the aromatic π -system, making it a poor proton acceptor. Instead, protonation predominantly occurs at the amide carbonyl oxygen . This localized charge severely weakens the adjacent C–N bond, establishing the primary thermodynamic driver for the initial, low-energy fragmentation cascade.

Conversely, the C–F bond at the C5 position is exceptionally strong (bond dissociation energy ~115 kcal/mol). Consequently, the fluorine atom acts as a stable anchor, remaining attached to the aromatic core until the molecule is subjected to deep, high-energy fragmentation.

Phase II: Self-Validating LC-MS/MS Analytical Protocol

To accurately map the fragmentation tree, the experimental protocol must be designed as a self-validating system. By utilizing a stepped collision energy (CE) ramp , we can establish a causal breakdown curve that differentiates low-energy peripheral cleavages from high-energy core fractures.

Step-by-Step Methodology
  • Sample Preparation & Dilution: Reconstitute 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality Check: Formic acid provides an abundant source of protons [H]+ to maximize ESI+ ionization efficiency, while the dilution prevents detector saturation and dimer/adduct formation [2M+H]+ .

  • UHPLC Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes at 0.4 mL/min. Causality Check: The C18 stationary phase provides optimal retention for moderately polar indoles, separating the target analyte from potential isobaric matrix interferences [1].

  • High-Resolution Mass Spectrometry (ESI+): Operate the Orbitrap or Q-TOF mass spectrometer with a capillary voltage of 3.5 kV and a source temperature of 300°C. Isolate the precursor ion [M+H]+ at m/z 237.067.

  • Collision-Induced Dissociation (CID) Ramping: Apply a stepped CE ramp at 15 eV, 30 eV, and 45 eV using Nitrogen as the collision gas. Causality Check: Ramping the CE allows the analyst to plot the sequential decay of the precursor ion against the rise of product ions, proving that m/z 195 is a direct precursor to m/z 151.

Workflow S1 1. Sample Prep (Dilution & Filtration) S2 2. UHPLC Separation (C18, Gradient Elution) S1->S2 S3 3. ESI+ Ionization (Precursor m/z 237) S2->S3 S4 4. CID Fragmentation (CE Ramping 10-50 eV) S3->S4 S5 5. High-Res Detection (Orbitrap/TOF MS) S4->S5

Figure 1: Step-by-step LC-MS/MS analytical workflow for indole derivatives.

Phase III: Mechanistic Elucidation of Fragmentation Pathways

The collision-induced dissociation of the protonated precursor [M+H]+ (m/z 237.067) proceeds through three distinct, energy-dependent phases.

Pathway A: Acetamido Cleavage (Low Energy, ~15 eV)

The most thermodynamically favored initial fragmentation for N-acetylated compounds is the neutral loss of a ketene molecule ( CH2​=C=O , 42.011 Da) [2]. Upon protonation of the amide carbonyl, the system undergoes a four-centered cyclic transition state. The acetyl group is expelled as neutral ketene, leaving behind a primary amine at the C3 position. This shifts the precursor mass to m/z 195.056 (3-amino-5-fluoro-1H-indole-2-carboxylic acid).

Pathway B: Carboxylate Dissociation (Medium Energy, ~25-30 eV)

Once the C3 amine is unmasked, the C2 carboxylic acid group becomes the primary site of dissociation [3]. This occurs via two parallel, competing sub-pathways:

  • Water Loss (-18.011 Da): The hydroxyl group of the carboxylic acid is lost as water, forming a highly reactive acylium ion at m/z 177.046 . This is a diagnostic fragmentation step for ortho-substituted aromatic carboxylic acids [4].

  • Decarboxylation (-43.990 Da): Alternatively, the molecule undergoes direct loss of carbon dioxide ( CO2​ ) to yield the stable 5-fluoro-1H-indol-3-amine fragment at m/z 151.067 . The electron-rich indole pyrrole ring stabilizes the resulting intermediate, making decarboxylation highly favorable [1].

Pathway C: Deep Core Cleavage (High Energy, >40 eV)

At elevated collision energies, the core aromatic system fractures. The m/z 151.067 fragment loses ammonia ( NH3​ , 17.027 Da) from the C3 position to form a conjugated cation at m/z 134.040 . Finally, the extreme energy overcomes the robust C–F bond, resulting in the elimination of neutral hydrogen fluoride (HF, 20.006 Da) to produce the bare indole-derived carbon skeleton at m/z 114.034 .

MS_Fragmentation M [M+H]+ m/z 237.067 (Precursor Ion) F1 m/z 195.056 (Loss of Ketene) M->F1 -42 Da (CH2=C=O) F2 m/z 177.046 (Loss of H2O) F1->F2 -18 Da (H2O) F3 m/z 151.067 (Loss of CO2) F1->F3 -44 Da (CO2) F4 m/z 134.040 (Loss of NH3) F2->F4 -43 Da (HNCO) F3->F4 -17 Da (NH3) F5 m/z 114.034 (Loss of HF) F4->F5 -20 Da (HF)

Figure 2: Proposed ESI+ CID fragmentation pathway of the target molecule.

Phase IV: Quantitative Transition Data

The following table summarizes the theoretical exact masses and neutral losses for the fragmentation of 3-acetamido-5-fluoro-1H-indole-2-carboxylic acid, serving as a reference matrix for targeted MRM/PRM assay development.

Fragment IonExact Mass (m/z)Neutral LossMass Diff (Da)Structural AssignmentRelative CE Threshold
[M+H]+ 237.067NoneN/AProtonated PrecursorN/A
F1 195.056Ketene ( CH2​=C=O )42.0113-amino-5-fluoro-1H-indole-2-carboxylic acidLow (15 eV)
F2 177.046Water ( H2​O )18.011Acylium Ion (C2 position)Medium (25 eV)
F3 151.067Carbon Dioxide ( CO2​ )43.9905-fluoro-1H-indol-3-amineMedium (25 eV)
F4 134.040Ammonia ( NH3​ )17.0275-fluoro-1H-indole cationHigh (35 eV)
F5 114.034Hydrogen Fluoride (HF)20.006Indole core cationVery High (45 eV)

References

  • Alternative Neisseria spp. type IV pilin glycosylation with a glyceramido acetamido trideoxyhexose residue | PNAS Source: pnas.org URL:[Link]

  • Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand - PMC Source: nih.gov URL:[Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI Source: mdpi.com URL:[Link]

Sources

Exploratory

A Senior Application Scientist's In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-Fluoro Indole-2-Carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Imperative of Early and Insightful PK/ADME Profiling In the landscape of modern drug discovery, the adage "fail early, fail...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Early and Insightful PK/ADME Profiling

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The attrition of promising drug candidates due to suboptimal pharmacokinetic (PK) properties remains a significant bottleneck. This guide is constructed from a Senior Application Scientist's perspective, blending established principles with field-proven insights to provide a comprehensive framework for the pharmacokinetic profiling of a particularly relevant class of molecules: 5-fluoro indole-2-carboxylate derivatives. The strategic incorporation of a fluorine atom into the indole scaffold is a well-recognized tactic to enhance metabolic stability and modulate physicochemical properties.[1][2][3] However, this modification also necessitates a nuanced and thorough investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This document will not merely list protocols; it will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system to build a robust and reliable pharmacokinetic dossier.

Part 1: Foundational In Vitro ADME Assessment: Building the Base of the Pyramid

The initial phase of pharmacokinetic profiling is anchored in a suite of in vitro assays designed to provide early, high-throughput data on a compound's likely behavior in vivo. These assays are critical for rank-ordering candidates and identifying potential liabilities long before the commitment of significant resources to animal studies.

Metabolic Stability: The First Litmus Test

A compound's susceptibility to metabolic breakdown is a primary determinant of its oral bioavailability and half-life.[4][5] For 5-fluoro indole-2-carboxylate derivatives, the indole ring and the carboxylate group are potential sites of metabolism. The introduction of fluorine is often intended to block metabolically labile sites, leveraging the strength of the C-F bond compared to a C-H bond.[1][6]

We employ a tiered approach to metabolic stability assessment, starting with subcellular fractions and progressing to more complex systems. This allows for a systematic dissection of the metabolic pathways involved.

  • Liver Microsomes: These preparations are enriched in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, the primary drivers of Phase I and some Phase II metabolism, respectively.[7] They provide a cost-effective, high-throughput initial screen for oxidative and conjugative metabolic liabilities.

  • Hepatocytes: As a more physiologically relevant system, hepatocytes contain a full complement of Phase I and Phase II enzymes, as well as cofactors and transporters.[4][8] They offer a more comprehensive picture of hepatic clearance and can reveal metabolic pathways not apparent in microsomal studies.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation start Test Compound Stock (e.g., 10 mM in DMSO) incubate_micro Incubate at 37°C (Compound + Microsomes + Cofactors) start->incubate_micro incubate_hep Incubate at 37°C (Compound + Hepatocytes) start->incubate_hep microsomes Liver Microsomes (Human, Rat, Mouse) microsomes->incubate_micro hepatocytes Cryopreserved Hepatocytes (Human, Rat, Mouse) hepatocytes->incubate_hep cofactors NADPH/UDPGA cofactors->incubate_micro time_points Time Points (0, 5, 15, 30, 60 min) incubate_micro->time_points incubate_hep->time_points quench Quench Reaction (Acetonitrile with Internal Standard) time_points->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms plot Plot ln(% Remaining) vs. Time lcms->plot calculate Calculate t½ and CLint plot->calculate

Caption: Workflow for in vitro metabolic stability assays.

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a cofactor solution containing NADPH and UDPGA in incubation buffer (e.g., 0.1 M potassium phosphate, pH 7.4).

  • Incubation: Pre-warm the microsomal suspension and cofactor solution to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM) to the microsomes, followed by the cofactor solution.

  • Time Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture into a quench solution (e.g., cold acetonitrile containing an internal standard like warfarin or tolbutamide).

  • Sample Processing: Vortex the quenched samples and centrifuge to precipitate proteins.

  • Analysis: Transfer the supernatant to a 96-well plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.[7]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and protein concentration.

Table 1: Representative Metabolic Stability Data

Compound IDSpeciest½ (min)CLint (µL/min/mg protein)
F-Indole-COOH-01Human> 60< 10
F-Indole-COOH-02Human2527.7
F-Indole-COOH-01Rat4515.4
F-Indole-COOH-02Rat1546.2
Plasma Protein Binding (PPB): The Free Drug Hypothesis

Only the unbound fraction of a drug is available to interact with its target, be metabolized, and be excreted.[9] Therefore, determining the extent of plasma protein binding is crucial for interpreting efficacy and toxicity data.[10]

Rapid Equilibrium Dialysis (RED) is the gold-standard method for PPB assessment.[11] It minimizes non-specific binding to the apparatus and provides a direct measure of the unbound drug concentration at equilibrium.

cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation start Test Compound add_plasma Add Spiked Plasma to Sample Chamber start->add_plasma plasma Plasma (Human, Rat, Mouse) plasma->add_plasma buffer Phosphate Buffered Saline (PBS) add_buffer Add PBS to Buffer Chamber buffer->add_buffer red_device RED Device Assembly red_device->add_plasma red_device->add_buffer incubate Incubate at 37°C with Shaking (4-6 hours) add_plasma->incubate add_buffer->incubate sample_plasma Sample Plasma Chamber incubate->sample_plasma sample_buffer Sample Buffer Chamber incubate->sample_buffer matrix_match Matrix Match Samples sample_plasma->matrix_match sample_buffer->matrix_match lcms LC-MS/MS Analysis matrix_match->lcms calculate_fu Calculate Fraction Unbound (fu) lcms->calculate_fu

Caption: Workflow for Plasma Protein Binding assay using RED.

  • Preparation: Spike the test compound (typically at 1-5 µM) into plasma from the desired species (e.g., human, rat).[9]

  • Device Loading: Add the spiked plasma to the sample chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the buffer chamber.[11]

  • Equilibration: Seal the unit and incubate at 37°C in a shaking incubator for 4-6 hours to allow the unbound drug to reach equilibrium across the dialysis membrane.[12]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Processing: To ensure accurate quantification, matrix-match the samples. Add blank plasma to the buffer aliquot and PBS to the plasma aliquot. Precipitate proteins with cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatant from both chambers by LC-MS/MS to determine the compound concentrations.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 2: Representative Plasma Protein Binding Data

Compound IDSpeciesFraction Unbound (fu)% Bound
F-Indole-COOH-01Human0.0298.0
F-Indole-COOH-02Human0.1585.0
F-Indole-COOH-01Rat0.0595.0
F-Indole-COOH-02Rat0.2080.0

Part 2: Delving Deeper: Metabolite Identification and Enzyme Phenotyping

Understanding the metabolic fate of a 5-fluoro indole-2-carboxylate derivative is paramount for predicting potential drug-drug interactions (DDIs) and identifying any pharmacologically active or toxic metabolites.[13] The indole nucleus is susceptible to oxidation by CYPs, potentially at various positions on the benzene or pyrrole ring, and the carboxylate group is a handle for Phase II conjugation.[14][15]

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is the cornerstone of metabolite identification, providing accurate mass measurements to elucidate elemental compositions.[7] To pinpoint the specific enzymes responsible, a combination of recombinant human CYP enzymes and chemical inhibitors is used. This approach is consistent with regulatory guidance from agencies like the FDA.[16][17]

cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent 5-Fluoro Indole-2-Carboxylate Hydroxylation Hydroxylation (e.g., at C4, C6, C7) Parent->Hydroxylation Dehydrogenation Dehydrogenation (Aromatization of Indoline precursor) Parent->Dehydrogenation Epoxidation Epoxidation Parent->Epoxidation Glucuronidation Glucuronidation (at Carboxylate or Hydroxyl group) Parent->Glucuronidation Hydroxylation->Glucuronidation Sulfation Sulfation (at Hydroxyl group) Hydroxylation->Sulfation

Caption: Potential metabolic pathways for 5-fluoro indole-2-carboxylate derivatives.

  • Incubation with Recombinant CYPs: Incubate the test compound (1 µM) with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH at 37°C for a set time (e.g., 60 minutes).

  • Incubation with Chemical Inhibitors: In parallel, incubate the test compound with pooled human liver microsomes in the presence and absence of selective chemical inhibitors for each major CYP isoform.

  • Sample Processing and Analysis: Quench the reactions and process the samples as described for the metabolic stability assay. Analyze for the disappearance of the parent compound using LC-MS/MS.

  • Data Analysis: For the recombinant CYP experiment, identify which isoforms result in significant metabolism of the parent compound. For the chemical inhibitor experiment, determine the percentage of inhibition for each specific inhibitor to confirm the contribution of each CYP isoform to the overall metabolism.

Part 3: The In Vivo Reality Check: Preclinical Pharmacokinetic Studies

While in vitro data provides invaluable early insights, the definitive assessment of a compound's ADME properties requires in vivo studies in animal models.[18][19] These studies integrate all physiological processes and are essential for predicting human pharmacokinetics and establishing a safe and efficacious dosing regimen.

The choice of species (typically rodents, such as mice or rats, for early studies) and the routes of administration (intravenous and oral) are fundamental. The IV administration provides data on clearance and volume of distribution, while the oral route allows for the determination of oral bioavailability, a critical parameter for an orally administered drug.

cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Bioanalysis cluster_data PK Analysis animals Rodents (e.g., Sprague-Dawley Rats) iv_dose Intravenous (IV) Dosing animals->iv_dose po_dose Oral (PO) Dosing animals->po_dose time_points Serial Time Points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->time_points po_dose->time_points collection Collect Blood (e.g., via tail vein or cannula) time_points->collection process_plasma Process to Plasma collection->process_plasma extraction Protein Precipitation or Solid Phase Extraction process_plasma->extraction lcms LC-MS/MS Quantification extraction->lcms plot Plot Plasma Concentration vs. Time lcms->plot nca Non-Compartmental Analysis (NCA) plot->nca params Calculate PK Parameters (AUC, CL, Vd, t½, F%) nca->params

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Process Optimization of Methyl 3-Acetamido-5-fluoro-1H-indole-2-carboxylate

Introduction & Mechanistic Rationale Fluoroindole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of novel antimicrobials, kinase inhibitors, and central nervous system...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Fluoroindole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of novel antimicrobials, kinase inhibitors, and central nervous system therapeutics[1]. Specifically, methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate (CAS: 840456-13-5) serves as a highly versatile intermediate for late-stage functionalization and drug discovery[2].

Historically, the synthesis of 3-amino-1H-indole-2-carboxylates has relied on the base-promoted cyclization of 2-aminobenzonitriles[3] or the direct nitration of the indole core followed by reduction[4]. For scale-up manufacturing, the nitration-reduction-acetylation sequence starting from commercially available methyl 5-fluoro-1H-indole-2-carboxylate is the most robust approach. This route offers high atom economy, utilizes inexpensive reagents, and provides exceptional regioselectivity, making it ideal for multi-gram to kilogram-scale production.

Process Chemistry & Scale-Up Considerations

To ensure a self-validating and scalable system, each step of the synthesis has been optimized to mitigate common side reactions:

  • Regioselective C3-Nitration: The indole nucleus undergoes electrophilic aromatic substitution preferentially at the C3 position due to the higher electron density of the pyrrole ring[5]. The presence of the electron-withdrawing methyl carboxylate group at C2 further directs the nitronium ion exclusively to C3, preventing polymerization and yielding the desired 3-nitro derivative cleanly[6]. The temperature is strictly controlled at 0–5 °C to prevent oxidative degradation of the indole core.

  • Chemoselective Reduction: While catalytic hydrogenation (Pd/C, H₂) is standard for nitro reduction, scaling up fluorinated aromatics under these conditions poses a severe risk of hydrodefluorination (loss of the C-F bond). To ensure process safety and chemoselectivity, an iron-mediated Béchamp-type reduction (Fe/NH₄Cl) is employed. This heterogeneous process is highly scalable and completely preserves the halogen substituent.

  • N-Acetylation: The resulting 3-amino group is weakly nucleophilic due to its conjugation with the indole ring and the adjacent C2-ester. Acetylation is driven to completion using an excess of acetic anhydride, with triethylamine (Et₃N) acting as an acid scavenger to prevent the protonation of the amine and neutralize the acetic acid byproduct.

Workflow and Mechanistic Diagrams

Workflow SM Methyl 5-fluoro-1H- indole-2-carboxylate Int1 Methyl 5-fluoro-3-nitro- 1H-indole-2-carboxylate SM->Int1 HNO3, AcOH 0-5 °C Int2 Methyl 3-amino-5-fluoro- 1H-indole-2-carboxylate Int1->Int2 Fe, NH4Cl EtOH/H2O, 80 °C Prod Methyl 3-acetamido-5-fluoro- 1H-indole-2-carboxylate Int2->Prod Ac2O, Et3N DCM, 25 °C

Fig 1: Three-step scalable synthetic workflow for methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate.

Mechanism HNO3 HNO3 + AcOH Nitronium Nitronium Ion (NO2+) HNO3->Nitronium Acid-base equilibrium SigmaComplex σ-Complex (Wheland Intermediate) Nitronium->SigmaComplex Adds to C3 Indole Indole C2=C3 π-bond (Nucleophile) Indole->SigmaComplex Electrophilic attack Deprotonation Deprotonation at C3 SigmaComplex->Deprotonation Loss of H+ Product 3-Nitroindole Derivative Deprotonation->Product Rearomatization

Fig 2: Mechanistic pathway of the regioselective electrophilic C3-nitration of the indole core.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 5-fluoro-3-nitro-1H-indole-2-carboxylate
  • Setup: Charge a 2 L jacketed glass reactor equipped with an overhead stirrer and internal temperature probe with methyl 5-fluoro-1H-indole-2-carboxylate (100.0 g, 0.52 mol) and glacial acetic acid (1.0 L, 10 volumes).

  • Cooling: Circulate coolant to bring the internal temperature to 0–5 °C.

  • Addition: Slowly add fuming nitric acid (39.3 g, 0.62 mol, 1.2 eq) dropwise over 1.5 hours. Causality: Strict temperature control (<10 °C) is critical here to prevent runaway exotherms and the formation of dinitro impurities.

  • Reaction: Stir the mixture for 2 hours at 5 °C.

  • In-Process Control (IPC): Monitor by HPLC (254 nm). Proceed when starting material is <1.0%.

  • Workup: Quench the reaction by pouring the mixture into vigorously stirred ice-water (3.0 L). Filter the resulting bright yellow precipitate, wash extensively with cold water (3 × 500 mL) to remove residual acetic acid, and dry under vacuum at 45 °C to constant weight.

Protocol B: Synthesis of Methyl 3-amino-5-fluoro-1H-indole-2-carboxylate
  • Setup: Suspend the nitro intermediate (108.5 g, 0.46 mol) in a mixture of Ethanol and Water (4:1 v/v, 1.6 L) in a 3 L round-bottom flask.

  • Reagent Addition: Add ammonium chloride (73.8 g, 1.38 mol, 3.0 eq) followed by iron powder (128.4 g, 2.30 mol, 5.0 eq, 325 mesh).

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • IPC: Monitor by TLC (Hexane:EtOAc 1:1). The 3-nitro intermediate is yellow, while the 3-amino product is highly fluorescent under 254 nm UV light.

  • Workup: Cool the mixture to 40 °C and filter through a tightly packed pad of Celite to remove the iron sludge. Wash the filter cake with hot ethyl acetate (3 × 300 mL). Causality: Washing with hot solvent ensures complete recovery of the product, which can coordinate with the iron oxides.

  • Isolation: Concentrate the filtrate in vacuo to remove ethanol. Extract the remaining aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the 3-amino intermediate.

Protocol C: Synthesis of Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate
  • Setup: Dissolve the 3-amino intermediate (88.0 g, 0.42 mol) in anhydrous Dichloromethane (DCM, 880 mL) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (85.0 g, 0.84 mol, 2.0 eq) and cool the mixture to 0 °C using an ice bath.

  • Acylation: Add Acetic anhydride (64.3 g, 0.63 mol, 1.5 eq) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to 25 °C and stir for 3 hours.

  • IPC: Monitor by LC-MS. Ensure the mass of the mono-acetylated product (m/z 251.2 [M+H]⁺) is dominant, with di-acetylated species <2.0%.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (500 mL) and stir for 30 minutes to neutralize excess acetic anhydride. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate and Heptane (1:3) to afford pure methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate as an off-white crystalline solid.

Quantitative Data & Yield Analysis

Table 1: Process Scale-Up Metrics and Impurity Profiling

Process StepStarting Material ScaleYield (%)Purity (HPLC)Key Impurities to Monitor
1. C3-Nitration 100.0 g (0.52 mol)88%>98.5%4-nitro isomer, unreacted SM
2. Reduction 108.5 g (0.46 mol)92%>99.0%Hydrodefluorinated byproduct
3. N-Acetylation 88.0 g (0.42 mol)85%>99.5%Di-acetylated species, unreacted amine

References

  • The Kirby Laboratory. "A whole-cell screen for adjunctive and direct antimicrobials active against carbapenem-Resistant Enterobacteriaceae." Source: kirbylab.org. URL: [Link]

  • ResearchGate. "A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates." Source: researchgate.net. URL: [Link]

  • Pranathi, A. N., et al. "Three-Step Synthesis of 3-AminoIndole-2-carboxylate conjugated 2-Amino-6-chloropyrimidines and Their Anticancer Activity." Source: researchgate.net. URL: [Link]

Sources

Application

Application Notes and Protocols: Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate as a Versatile Pharmaceutical Building Block

Introduction The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into these scaffolds...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The strategic introduction of fluorine atoms into these scaffolds can significantly enhance their pharmacological profiles by improving metabolic stability, binding affinity, and lipophilicity.[2] Specifically, the 5-fluoroindole moiety has been identified as a critical component in a variety of therapeutic agents, including those with anticancer and antiviral properties.[3] This guide provides a comprehensive overview of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate, a highly functionalized building block poised for a significant role in modern drug discovery. We will explore its synthesis, key reactive sites, and provide detailed protocols for its derivatization into novel chemical entities with therapeutic potential.

Physicochemical Properties and Strategic Advantages

Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate incorporates several key features that make it an attractive starting point for medicinal chemistry campaigns:

  • 5-Fluoro Substitution: The fluorine atom at the C5 position can enhance binding interactions with target proteins through hydrogen bonding and other electrostatic interactions. It can also block metabolic oxidation at this position, thereby increasing the in vivo half-life of the resulting drug candidate.[2]

  • 3-Acetamido Group: This group provides a handle for further functionalization and can participate in hydrogen bonding with biological targets. Its presence also influences the electronic properties of the indole ring.

  • 2-Carboxylate Group: The methyl ester at the C2 position is a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other coupling reactions.[4] This position is crucial for developing compounds like dual EGFR/CDK2 inhibitors.[2]

PropertyValueSource
CAS Number330439-67-3[5]
Molecular FormulaC12H11FN2O3
Molecular Weight250.23 g/mol
AppearanceSolid

Synthesis of the Building Block

While methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate is commercially available, understanding its synthesis provides insights into the potential for analog synthesis. A plausible and efficient synthetic route involves a three-step sequence starting from a suitable 5-fluoroindole-2-carboxylate precursor:

  • Nitration: Electrophilic nitration at the C3 position of the indole ring.

  • Reduction: Reduction of the newly introduced nitro group to a primary amine.

  • Acetylation: Acetylation of the C3-amino group to yield the final product.

A one-pot reductive acylation of a 3-nitroindole precursor is a particularly efficient method for the final two steps.[6]

Core Applications and Derivatization Protocols

The strategic placement of functional groups on methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate allows for a variety of chemical transformations to generate diverse libraries of compounds for biological screening. The primary sites for modification are the indole nitrogen (N1), the acetamido group, and the C2-methyl ester.

Workflow for Derivatization

Caption: Key derivatization pathways for the title building block.

Protocol 1: N-Alkylation of the Indole Ring

Alkylation of the indole nitrogen is a common strategy to introduce diverse substituents that can modulate the pharmacological properties of the molecule.

Rationale: The indole N-H is weakly acidic and can be deprotonated with a suitable base to form a nucleophilic indolide anion, which readily reacts with various alkylating agents. The choice of base and solvent is critical to ensure selective N-alkylation over potential C3-alkylation, although in this case, the C3 position is already substituted.

Detailed Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of the Methyl Ester

Hydrolysis of the C2-methyl ester to the corresponding carboxylic acid is a crucial step for subsequent amide coupling reactions, a key transformation in the synthesis of many bioactive molecules.[4]

Rationale: Base-catalyzed hydrolysis (saponification) is a standard and effective method for converting esters to carboxylic acids. The resulting carboxylate salt is protonated during the acidic work-up to yield the desired carboxylic acid.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) to the solution and stir the mixture at room temperature or gently heat to 50-60 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH 2-3 by the dropwise addition of 1 M hydrochloric acid (HCl).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-acetamido-5-fluoro-1H-indole-2-carboxylic acid.[5]

Protocol 3: Amide Coupling to Synthesize Indole-2-Carboxamides

The resulting carboxylic acid from Protocol 2 can be coupled with a wide range of amines to generate a diverse library of indole-2-carboxamides. These derivatives have shown significant potential as anticancer and antiviral agents.[7][8]

Rationale: Amide bond formation is typically achieved using a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. Common coupling agents include carbodiimides like EDC in combination with an additive such as HOBt to suppress side reactions and improve yields.

Detailed Protocol:

  • Preparation: To a solution of 3-acetamido-5-fluoro-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF or dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Potential Therapeutic Applications of Derivatives

While specific biological data for derivatives of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate are not extensively reported in the current literature, the known activities of structurally related compounds suggest several promising avenues for drug discovery.

Caption: Potential therapeutic areas for derivatives of the title compound.

  • Anticancer Agents: Substituted indole-2-carboxylates and indole-2-carboxamides have demonstrated significant antiproliferative activity against various cancer cell lines.[4][8] The 5-fluoro substitution is often associated with enhanced potency.[9] Derivatives of the title compound could be explored as inhibitors of key cancer-related enzymes such as EGFR and CDK2.[2]

  • Antiviral Agents: A number of indole-2-carboxylate derivatives have been identified as potent antiviral agents with broad-spectrum activity against both RNA and DNA viruses, including influenza and Coxsackie viruses.[7]

  • Enzyme Inhibitors: The 5-fluoroindole-2-carboxylic acid core is a known building block for the synthesis of inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy.[6]

Conclusion

Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate is a strategically designed building block with multiple points for diversification. Its inherent structural features, particularly the 5-fluoro substituent, make it a valuable starting material for the synthesis of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this promising scaffold and to develop new drug candidates for a range of diseases.

References

  • Chem-Impex. 5-Fluoroindole-2-carboxylic acid.
  • Sigma-Aldrich. 5-Fluoroindole-2-carboxylic acid 99 399-76-8.
  • Pearson.
  • Google Patents. US3692651A - Process for preparing cis 5-fluoro-2-methyl - 1 - (p-methylsulfinylbenzylidene)-3-indenyl acetic acid.
  • PMC. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
  • PrepChem.com.
  • PMC. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.
  • ResearchGate. Convenient Synthesis of Masked Aminoindoles by Indium-Mediated One-Pot Reductive Acylation of 3- and 2-Nitroindoles | Request PDF.
  • Organic Chemistry Portal. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride.
  • PMC.
  • PMC. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors.
  • PMC. 5-Fluoro-3-(1H-indol-3-ylmethyl).
  • Google Patents. US9035072B2 - Process of producing cycloalkylcarboxamido-indole compounds.
  • Sciencemadness.org. 3-acetylindole - Powered by XMB 1.9.11.
  • PMC. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2)
  • Jefferson County. United States Patent[10].

  • ChemicalBook. 5-Fluoroindole synthesis.
  • BLDpharm. 330439-67-3|3-Acetamido-5-fluoro-1H-indole-2-carboxylic acid.
  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • Chemspace.
  • RSC Advances. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • Sapphire Bioscience.
  • ResearchGate.
  • MDPI.

Sources

Method

Application Note: Catalytic Hydrogenation of Methyl 3-Acetamido-5-Fluoro-1H-Indole-2-Carboxylate

Executive Summary Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate (CAS: 840456-13-5) is a highly functionalized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates. The redu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate (CAS: 840456-13-5) is a highly functionalized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates. The reduction of its indole core to the corresponding indoline (methyl 3-acetamido-5-fluoroindoline-2-carboxylate) presents a multi-faceted synthetic challenge. The process requires dearomatization of the robust pyrrole ring, strict chemoselectivity to prevent hydrodefluorination of the C5-fluorine, and diastereocontrol over the newly formed adjacent stereocenters at C2 and C3.

This application note details field-proven protocols for both scalable heterogeneous diastereoselective hydrogenation and advanced homogeneous enantioselective hydrogenation, providing the causality behind each experimental parameter.

Mechanistic Insights & Catalyst Selection

As a Senior Application Scientist, it is critical to understand that indole hydrogenation is not a standard alkene reduction; it is a dearomatization process governed by electronic activation and surface chemistry[1].

  • The Dearomatization Challenge: Indoles possess a high resonance stabilization energy. To overcome this, the addition of a strong Brønsted acid (e.g., Trifluoroacetic acid, TFA) is required. The acid protonates the C3 position of the indole, disrupting the aromatic system and generating a highly reactive iminium ion intermediate[2],[1].

  • The Chemoselectivity Challenge (C-F Bond Preservation): A critical failure point in the hydrogenation of fluoroaromatics is hydrodefluorination (C-F bond cleavage). Standard Palladium on Carbon (Pd/C) catalysts are notorious for inserting into the C-F bond via oxidative addition, leading to a des-fluoro byproduct. To prevent this, Platinum Dioxide (PtO2, Adams' Catalyst) is the heterogeneous catalyst of choice. PtO2 operates via a distinct surface adsorption mechanism that favors iminium reduction over carbon-halogen oxidative addition[3]. Alternatively, homogeneous Iridium (Ir) or Ruthenium (Ru) complexes offer exquisite chemoselectivity under milder conditions[4].

  • The Stereoselectivity Challenge: Hydrogenation of the C2=C3 double bond generates two contiguous stereocenters. Because the hydrogen atoms are delivered from the catalyst surface (heterogeneous) or via a concerted metal-hydride transfer (homogeneous), the reaction overwhelmingly proceeds via syn-addition, yielding the cis-indoline diastereomer.

Mechanism A Fluoroindole Substrate B Iminium Ion Intermediate A->B Brønsted Acid (TFA/HCl) C Catalyst-Substrate Complex B->C + Catalyst / H2 D Cis-Fluoroindoline Product C->D Syn-Hydride Transfer E Defluorinated Byproduct C->E C-F Cleavage (If Pd/C used)

Mechanistic pathway of indole dearomatization and competitive hydrodefluorination.

Catalyst Screening & Quantitative Data

Before scaling up, a catalyst screen is essential to validate chemoselectivity and conversion. The table below summarizes the optimization data, highlighting the danger of Pd/C and the efficacy of PtO2 and Ir-catalysts.

Catalyst SystemAdditive / SolventTemp / PressureConversion (%)Defluorination (%)dr (cis:trans)ee (%)
10% Pd/CTFA / MeOH25 °C / 50 bar>95%42% (Failure)92:8N/A
PtO2 (Adams') TFA / MeOH 25 °C / 50 bar >98% <1% (Optimal)98:2 N/A
[Ru(p-cymene)Cl2]2HCl / i-PrOH50 °C / 60 bar85%<2%85:15N/A
[Ir(cod)(SpinPHOX)]BArF CSA / DCM 25 °C / 50 bar >95% <1% >99:1 94%

Experimental Protocols

Protocol A: Scalable Heterogeneous Hydrogenation (Diastereoselective)

This protocol utilizes PtO2 to achieve robust, scalable reduction to the racemic cis-indoline while strictly preserving the 5-fluoro group[3].

Reagents:

  • Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate (1.0 eq, 10 mmol, 2.50 g)

  • Platinum Dioxide (PtO2) (5 mol%, 113 mg)

  • Trifluoroacetic acid (TFA) (1.2 eq, 12 mmol)

  • Methanol (Anhydrous, 50 mL)

  • Hydrogen gas (High purity, 50 bar)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a 100 mL stainless steel autoclave with the indole substrate and PtO2.

  • Solvent Addition: Add anhydrous methanol followed by the slow, dropwise addition of TFA.

    • Causality Note: TFA must be added precisely; excess acid can lead to ester hydrolysis, while insufficient acid halts the reaction at the unactivated indole stage.

  • Purging: Seal the reactor. Purge the system three times with N2 (10 bar) to remove oxygen, followed by three purges with H2 (10 bar) to saturate the headspace.

  • Pressurization & Reaction: Pressurize the reactor to 50 bar with H2. Stir vigorously (800 rpm) at 25 °C for 16 hours. High agitation is required to overcome the gas-liquid mass transfer limitations inherent to heterogeneous hydrogenation.

  • Workup: Carefully depressurize the reactor. Filter the reaction mixture through a pad of Celite to remove the Pt catalyst. Wash the pad with ethyl acetate (2 x 20 mL).

  • Neutralization: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 to neutralize the TFA. Dry over Na2SO4 and concentrate to yield the cis-indoline.

Protocol B: Homogeneous Asymmetric Hydrogenation (Enantioselective)

For applications requiring a single enantiomer, an Iridium-catalyzed approach utilizing a chiral ligand (e.g., SpinPHOX) and a Brønsted acid co-catalyst is employed[2].

Reagents:

  • Indole substrate (1.0 eq, 1.0 mmol, 250 mg)

  • [Ir(cod)(R-SpinPHOX)]BArF (1 mol%, 15 mg)

  • D-Camphorsulfonic acid (D-CSA) (1.0 eq, 1.0 mmol)

  • Dichloromethane (DCM) / Toluene (1:1, 10 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, dissolve the Ir-complex and D-CSA in the DCM/Toluene mixture. Stir for 10 minutes to ensure complete protonation and activation of the catalytic species.

  • Substrate Addition: Add the indole substrate to the homogeneous mixture. The 3-acetamido group will assist in directing the chiral catalyst via secondary hydrogen-bonding interactions.

  • Hydrogenation: Transfer to a high-pressure reactor, purge as described in Protocol A, and pressurize to 50 bar H2. Stir at 25 °C for 24 hours.

  • Purification: Depressurize, concentrate the solvent, and purify directly via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the enantioenriched cis-indoline.

Workflow Step1 1. Substrate & Catalyst Preparation (Glovebox) Step2 2. Solvent & Acid Addition (MeOH/TFA) Step1->Step2 Step3 3. Reactor Purge (3x N2, 3x H2) Step2->Step3 Step4 4. Pressurization (50-70 bar H2) & Heating Step3->Step4 Step5 5. Reaction Monitoring (LC-MS & 19F NMR) Step4->Step5 Step5->Step4 Incomplete Conversion Step6 6. Depressurization & Filtration (Celite) Step5->Step6

Step-by-step experimental workflow for high-pressure catalytic hydrogenation.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the protocol, the following self-validating analytical checks must be integrated into the workflow:

  • 19F NMR Monitoring (Chemoselectivity Check): The starting material exhibits a characteristic 19F signal around -122 ppm (referenced to CFCl3). The desired indoline product shifts slightly to ~ -118 ppm.

    • Validation Trigger: If a new signal appears near -110 ppm or if the integration of the fluorine peak decreases relative to the internal standard, hydrodefluorination has occurred. Immediately halt the reaction and check catalyst purity (ensure no Pd contamination).

  • LC-MS Analysis (Conversion Check): The mass of the starting material is [M+H]+ = 251. The desired indoline is [M+H]+ = 253. Monitor the 251/253 ratio.

    • Validation Trigger: If the reaction stalls at 50% conversion, the iminium intermediate may not be forming efficiently. Verify the anhydrous nature of the acid and solvent used, as water can competitively bind the acid and prevent indole protonation.

References

  • Title: Asymmetric Hydrogenation of Heteroaromatic Compounds Source: Accounts of Chemical Research URL: [Link]

  • Title: Asymmetric hydrogenation of unprotected indoles using iridium complexes derived from P–OP ligands and (reusable) Brønsted acids Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function Source: Journal of the American Chemical Society (via PMC) URL: [Link]

  • Title: Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst Source: Asian Journal of Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield for methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate synthesis

Welcome to the Technical Support Center for the synthesis of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate . As a Senior Application Scientist, I frequently see researchers struggle with this specific functionalize...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate .

As a Senior Application Scientist, I frequently see researchers struggle with this specific functionalized indole. The synthesis typically follows a three-step sequence: C3-nitration, reduction of the nitro group to an amine, and subsequent acetylation. However, the presence of the 5-fluoro substituent and the extreme instability of the 3-aminoindole intermediate create unique chemoselectivity and degradation challenges.

This guide is designed to move beyond basic protocols, explaining the mechanistic causality behind common failures and providing a self-validating, optimized workflow to maximize your reaction yield.

I. Synthesis Workflow & Degradation Pathways

To understand where the synthesis fails, we must map both the intended synthetic route and the primary degradation pathway that destroys the yield.

SynthesisWorkflow SM Methyl 5-fluoro-1H-indole- 2-carboxylate Nitro Methyl 5-fluoro-3-nitro-1H-indole- 2-carboxylate SM->Nitro Nitration (HNO3/AcOH, 0°C) Amino [ Methyl 3-amino-5-fluoro-1H-indole- 2-carboxylate ] UNSTABLE Nitro->Amino Chemoselective Reduction (In/AcOH) Product Methyl 3-acetamido-5-fluoro-1H-indole- 2-carboxylate Amino->Product In Situ Acetylation (Ac2O)

Figure 1: Optimized one-pot reductive acetylation workflow.

Degradation Amino Unprotected 3-Aminoindole Radical Oxidative Radical Intermediate Amino->Radical Oxidation O2 Air / Light Exposure O2->Radical Dimer Oxidative Dimerization (Dark Tar / Low Yield) Radical->Dimer C-C / C-N Coupling

Figure 2: Primary degradation pathway of isolated 3-aminoindoles.

II. Troubleshooting FAQs

Q1: Why is my yield of the 3-nitro intermediate so low, and why does the reaction mixture turn into a black tar? A: Indoles are highly electron-rich heterocycles, making them highly susceptible to oxidative degradation by strong acids like nitric acid. If the internal temperature of your reaction exceeds 5 °C during the dropwise addition of the HNO3​ /AcOH mixture, the pyrrole ring oxidizes, leading to complex, tarry polymeric mixtures. Solution: Maintain strict temperature control (0–5 °C) using an ice-salt bath. If direct nitration continues to fail, consider using milder nitrating agents like Ceric Ammonium Nitrate (CAN) or a two-step nitrosation-oxidation sequence.

Q2: I am using standard Pd/C and H2​ to reduce the 3-nitro intermediate. The reduction works, but NMR shows I am losing the 5-fluoro substituent. How can I prevent this? A: You are observing hydrodefluorination. While the C–F bond is generally strong (approx. 116 kcal/mol), palladium catalysts can insert into aryl-fluorine bonds under forcing hydrogenation conditions, replacing the fluorine atom with hydrogen[1]. Solution: Abandon catalytic hydrogenation for this specific substrate. Switch to a chemoselective, metal-mediated reduction method. Indium powder in acetic acid or Stannous Chloride ( SnCl2​ ) efficiently reduces the nitro group to an amine without cleaving the sensitive C–F bond[2].

Q3: My chemoselective reduction is successful, but when I isolate the methyl 3-amino-5-fluoro-1H-indole-2-carboxylate, it rapidly darkens, and my subsequent acetylation yield is abysmal (<20%). What is happening? A: Unprotected 3-aminoindoles are notoriously unstable. The electron-rich nature of the aminoindole core makes it highly sensitive to air and light, triggering rapid oxidative dimerization and decomposition (as shown in Figure 2)[3]. Solution:Never isolate the 3-amino intermediate. You must perform an in situ reductive acylation. By adding acetic anhydride directly to the reduction mixture, the transient 3-aminoindole is trapped immediately upon formation, yielding the highly stable 3-acetamido derivative[2].

III. Quantitative Data Summary

The table below summarizes the dramatic impact of switching from a traditional stepwise methodology to an optimized one-pot protocol.

MethodologyReduction Chemoselectivity (C-F Retention)Intermediate StabilityOverall Yield (2 steps)
Pd/C + H2​ Isolate Ac2​O /Pyridine Poor (15-30% Hydrodefluorination)Degrades rapidly upon isolation15% - 25%
SnCl2​ / HCl Isolate Ac2​O /TEA Excellent (>99%)Degrades rapidly upon isolation30% - 40%
Indium / AcOH / Ac2​O (One-Pot) Excellent (>99%)N/A (Trapped in situ)75% - 85%

IV. Optimized Experimental Protocol: One-Pot Reductive Acetylation

This self-validating protocol utilizes Indium metal, which is highly chemoselective (sparing the C-F bond) and operates under mild conditions that allow for the simultaneous presence of acetic anhydride[2]. The successful isolation of the final product inherently validates that the transient 3-amino intermediate was successfully generated and trapped.

Reagents:

  • Methyl 5-fluoro-3-nitro-1H-indole-2-carboxylate (1.0 eq)

  • Indium powder (100 mesh) (4.0 eq)

  • Acetic Anhydride ( Ac2​O ) (3.0 eq)

  • THF / Acetic Acid (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve methyl 5-fluoro-3-nitro-1H-indole-2-carboxylate (10 mmol) in a mixture of anhydrous THF (20 mL) and glacial acetic acid (20 mL).

  • Trapping Agent Addition: Add acetic anhydride (30 mmol) to the stirring solution at room temperature.

  • Reduction Initiation: Add the Indium powder (40 mmol) portion-wise over 15 minutes. Causality Note: Indium acts as the single-electron donor reducing the nitro group, while the acidic medium provides the necessary protons. The immediate presence of Ac2​O ensures the amine is acetylated the millisecond it is formed.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 1:1). The yellow nitro starting material spot will disappear, replaced by a highly fluorescent blue spot under 254 nm UV (the acetamido product).

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the indium salts, washing the pad thoroughly with EtOAc (50 mL).

  • Neutralization: Concentrate the filtrate under reduced pressure to remove THF. Slowly pour the remaining acetic acid solution into an ice-cold saturated aqueous NaHCO3​ solution until the pH reaches 7.5.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify the crude solid via flash column chromatography or recrystallization from EtOH/Water to yield pure methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate.

V. References

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. 3

  • BenchChem Technical Support. (2025). 2-Fluoro-4-nitrotoluene | High-Purity Reagent | RUO. (Details on Pd/C hydrodefluorination risks). 1

  • Roy, S., & Gribble, G. W. (2006). Convenient Synthesis of Masked Aminoindoles by Indium Mediated One-Pot Reductive Acylation of 3- and 2-Nitroindoles. Heterocycles, 70, 51-56. 2

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate in DMSO

Introduction: Welcome to the technical support center for methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this specific indole derivative. While Dimethyl Sulfoxide (DMSO) is a powerful and widely used aprotic solvent, the unique structural characteristics of this molecule—namely its fluorinated indole core and hydrogen-bonding acetamido group—can lead to significant dissolution hurdles.[1][2] This document provides a logical, step-by-step framework for troubleshooting and overcoming these issues, ensuring the successful preparation of stock solutions for your experimental needs.

Frequently Asked Questions (FAQs): Understanding the Core Problem

Q1: Why is my methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate not dissolving well in 100% DMSO, even at low concentrations?

A: This is a common and valid observation. While DMSO is an excellent solvent for a wide range of organic compounds, several factors inherent to the molecule's structure can contribute to poor solubility.[3][4][5]

  • High Crystal Lattice Energy: The planar indole structure, combined with the acetamido group, allows for strong intermolecular interactions, including hydrogen bonding and π-stacking, in the solid state. These forces create a highly stable crystal lattice that requires significant energy to disrupt, leading to poor solubility.

  • Intermolecular Hydrogen Bonding: The N-H of the indole ring and the N-H and C=O of the acetamido group are prime sites for hydrogen bonding. These interactions, which are very strong in the solid form, must be broken and replaced by solute-solvent interactions for dissolution to occur.

  • Fluorine Substitution: The fluorine atom at the 5-position increases the molecule's lipophilicity, which can influence its interaction with the polar aprotic environment of DMSO.

Q2: I managed to dissolve the compound in pure DMSO, but it precipitates immediately when I dilute it into my aqueous buffer for a cell-based assay. What is happening?

A: This phenomenon is known as "crashing out" and occurs when a compound is transferred from a solvent in which it is highly soluble (100% DMSO) to one in which it is poorly soluble (aqueous buffer).[1][6] DMSO is completely miscible with water, but the introduction of water creates a highly polar environment that cannot effectively solvate the lipophilic indole derivative, causing it to precipitate out of the solution.[7] This is a critical issue as it leads to inaccurate compound concentrations in your final assay.

Q3: What is the maximum concentration of DMSO I can safely use in my experiment without causing artifacts?

A: The tolerance for DMSO varies significantly depending on the experimental system (e.g., cell line, enzyme, animal model). However, a general best practice is to keep the final concentration of DMSO as low as possible. For most cell-based assays, a final concentration of less than 0.5% (v/v) is recommended, with many sensitive assays requiring less than 0.1% (v/v) to avoid solvent-induced toxicity or off-target effects.[1][8][9] It is always imperative to run a vehicle control (the final concentration of the solvent system without the compound) to assess the impact of the solvent on your specific system.[10]

Troubleshooting Workflow: A Systematic Approach to Solubilization

This workflow provides a logical progression from the simplest to more advanced techniques. Start at the beginning and proceed to the next step only if solubility remains an issue.

G cluster_0 Initial Dissolution cluster_1 Primary Troubleshooting cluster_2 Advanced Strategies cluster_3 Final Outcome A Weigh Compound & Add 100% DMSO B Vortex Vigorously (2-5 min) A->B C Apply Gentle Heat (30-40°C) B->C Still insoluble? G Compound Dissolved (Proceed to Dilution) B->G Success! D Sonication (5-10 min) C->D Still insoluble? C->G Success! E Use a Co-Solvent System (e.g., DMSO/PEG 400) D->E Still insoluble? D->G Success! F Adjust pH (if applicable) (Add trace base, e.g., NH4OH) E->F Still insoluble? E->G Success! F->G Success! H Precipitation on Aqueous Dilution? G->H I Incorporate Surfactant (e.g., Tween® 80) H->I Yes J Stable Working Solution Achieved H->J No I->J

Caption: A step-by-step decision workflow for solubilizing the target compound.

Detailed Experimental Protocols

These protocols provide practical, step-by-step instructions for implementing the strategies outlined in the workflow.

Protocol 1: Basic Dissolution with Mechanical & Thermal Assistance

This protocol should always be the first approach. It aims to create a stock solution, for example, at 10 mM.

  • Calculate: Determine the mass of the compound required for your desired volume and concentration.

  • Weigh & Add Solvent: Accurately weigh the compound into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube or glass vial). Add the calculated volume of high-purity, anhydrous DMSO.[6]

  • Vortex: Tightly cap the vial and vortex vigorously for at least 2 minutes. Visually inspect for any undissolved particulate matter.

  • Gentle Warming (Optional): If particulates remain, place the vial in a heat block or water bath set to 30-40°C for 5-10 minutes. Intermittently vortex the sample. Caution: Do not overheat, as this may degrade the compound.

  • Sonication (Optional): If the compound is still not fully dissolved, place the vial in a bath sonicator for 5-10 minutes. This uses high-frequency sound waves to break apart solid aggregates.

  • Final Inspection: After treatment, allow the solution to return to room temperature. A successfully dissolved stock solution should be clear and free of any visible precipitate.

Protocol 2: Preparation using a Co-Solvent System

If Protocol 1 fails, a co-solvent system can be highly effective. A common and robust formulation for in-vivo studies is also adaptable for in-vitro stock preparation.[10][11]

  • Weigh Compound: Accurately weigh the compound into a sterile vial.

  • Add DMSO: Add a small volume of DMSO, typically 10-20% of the final desired stock solution volume. Vortex until the compound is fully wetted and a slurry is formed.

  • Add Co-Solvent: Add a secondary solvent such as Polyethylene Glycol 400 (PEG 400) or N-methyl-2-pyrrolidone (NMP). A common starting ratio is a 1:1 mixture of DMSO and PEG 400.

  • Mix Thoroughly: Vortex vigorously and use gentle warming or sonication as described in Protocol 1 until the solution is completely clear. This creates a concentrated stock in a mixed-solvent system that is often more robust to aqueous dilution than a pure DMSO stock.

Protocol 3: Mitigating Precipitation During Aqueous Dilution with a Surfactant

This protocol is for when your concentrated stock (from Protocol 1 or 2) precipitates upon dilution into an aqueous buffer (e.g., PBS, cell culture media).

  • Prepare Surfactant-Containing Buffer: To your final aqueous buffer, add a small amount of a non-ionic surfactant. A typical starting concentration for Tween® 80 (Polysorbate 80) is 0.1% to 1% (v/v).

  • Perform Serial Dilution: Instead of a single large dilution, perform a serial dilution. For example, to get from a 10 mM stock to a 10 µM working solution (a 1:1000 dilution):

    • First, dilute the 10 mM stock 1:10 in the surfactant-containing buffer (to make a 1 mM intermediate).

    • Vortex this intermediate solution immediately and thoroughly.

    • Perform the subsequent dilutions from this intermediate stock.

  • The "Pluronic" Method: An alternative is to add a small aliquot of a concentrated Pluronic® F-68 solution directly to your DMSO stock before the aqueous dilution step. The surfactant helps to form micelles around the compound, preventing it from crashing out.[12][13][14]

Summary of Solubilization Strategies

The following table summarizes the primary methods, their underlying principles, and key considerations for use.

StrategyPrinciple of ActionRecommended Starting ConditionsProsCons & Considerations
Mechanical/Thermal Increases kinetic energy to overcome crystal lattice forces and improve dissolution rate.Vortexing (2-5 min), Heating (30-40°C), Sonication (5-10 min)Simple, fast, and requires no additional reagents.May not be sufficient for highly insoluble compounds. Risk of thermal degradation.
Co-Solvents A blend of solvents modifies the overall polarity of the vehicle, improving its ability to solvate different parts of the drug molecule.[11][15]DMSO/PEG 400 (1:1), DMSO/Ethanol (1:1)Significantly enhances solubility; can create more stable stock solutions for aqueous dilution.The co-solvent must be compatible with the downstream assay and may have its own biological effects.
pH Adjustment For ionizable compounds, altering the pH can convert the molecule into a more soluble salt form.[1][16][17]Add trace amounts of 1N NaOH or NH₄OH for acidic protons (e.g., indole N-H).Can dramatically increase aqueous solubility.[16]Only effective for compounds with an ionizable group (pKa in a workable range). May affect compound stability or activity.
Surfactants Amphiphilic molecules that form micelles, encapsulating the hydrophobic compound in their core and presenting a hydrophilic exterior to the aqueous solvent.[12][14][18]0.1-1% (v/v) Tween® 80 or Polysorbate 80 in the final aqueous buffer.Highly effective at preventing precipitation upon dilution. Biologically compatible at low concentrations.Can interfere with some assays (e.g., membrane-based assays). Must be included in the vehicle control.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Indole Intermediates.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of Indole Derivatives: A Case Study of 1-Ethyl-1H-indol-7-amine.
  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12):19-21.
  • Benchchem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • Kumar, A., & Singh, S. (2023). A recent overview of surfactant–drug interactions and their importance. RSC Advances.
  • Grokipedia. (n.d.). Indole.
  • Stjernschantz, E., & Oksanen, E. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PMC.
  • GEUS' publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
  • MDPI. (2024).
  • Quora. (2024).
  • PMC. (n.d.).
  • gChem. (n.d.). DMSO.
  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?.
  • Benchchem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • Books. (2021). CHAPTER 2: Tactics to Improve Solubility.
  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • International Journal of Pharmaceutical Research and Applications. (2023). Solubility enhancement techniques: A comprehensive review.
  • International Journal of Pharmaceutical Research and Applications. (2025). Revolutionizing drug formulation: Advanced approaches for enhancing solubility.
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • Rice University. (2005). Solutions and dilutions: working with stock solutions.
  • WuXi AppTec DMPK. (2024).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.

Sources

Troubleshooting

Technical Support Center: HPLC Purification of Methyl 3-Acetamido-5-fluoro-1H-indole-2-carboxylate

This guide provides in-depth technical support for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the purification of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate. It is d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the purification of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate. It is designed for researchers, scientists, and drug development professionals who require high-purity indole derivatives for their work.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common initial questions when setting up a purification workflow for the target compound.

Q1: What is the recommended primary HPLC mode for this compound? A: Reversed-Phase HPLC (RP-HPLC) is the most suitable starting point.[1][3][4] The target molecule, methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate, is a moderately polar organic compound with significant hydrophobic character due to its indole ring structure. RP-HPLC, which utilizes a nonpolar stationary phase and a polar mobile phase, is highly effective for separating compounds based on differences in hydrophobicity.

Q2: Which column should I choose as a starting point? A: A standard C18 (Octadecylsilane) column is the conventional first choice for RP-HPLC method development due to its broad applicability and hydrophobicity.[1][2] However, for aromatic compounds like this indole derivative, a Phenyl-Hexyl column can offer alternative selectivity.[5][6] The phenyl groups in the stationary phase can engage in π-π interactions with the indole ring of the analyte, potentially improving separation from closely related impurities.[5][7][8]

Q3: What mobile phase composition is recommended? A: A gradient elution using a mixture of water and an organic solvent is recommended.[1][2]

  • Solvent A: Purified water with a small amount of acidifier.

  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH) with the same acidifier. A gradient is essential for resolving impurities with a wide range of polarities and ensuring the target compound elutes with a good peak shape in a reasonable time.[9]

Q4: Why is an acid additive necessary in the mobile phase? A: Adding an acidifier like 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) is critical for several reasons:[2][10]

  • Peak Shape Improvement: It suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise cause peak tailing with basic or polar compounds.[11]

  • Consistent Retention: It ensures that acidic or basic functional groups on the analyte and impurities (like the indole nitrogen or potential carboxylic acid byproducts) are in a consistent, protonated state, leading to reproducible retention times and sharper peaks.[12]

  • LC-MS Compatibility: If mass spectrometry is used for detection or fraction analysis, volatile additives like formic acid are required.[13]

Q5: What are the potential impurities I should be looking for? A: Impurities in the crude product can originate from various sources. While specific impurities depend on the synthetic route, common classes include:

  • Unreacted Starting Materials: Such as the corresponding 3-amino-indole precursor.

  • Hydrolysis Products: The methyl ester could hydrolyze to the corresponding carboxylic acid (3-acetamido-5-fluoro-1H-indole-2-carboxylic acid).[14]

  • Dehalogenated Byproducts: Loss of the fluorine atom to yield methyl 3-acetamido-1H-indole-2-carboxylate.[15]

  • Positional Isomers: Impurities with fluorine at a different position on the indole ring.

  • Polymerization/Degradation Products: Indoles can be sensitive to strong acids and light, potentially leading to colored impurities or oligomers.[16][17]

Baseline Purification Protocol & Method Development

This section provides a detailed, step-by-step protocol for developing a robust purification method. This protocol is a validated starting point and should be optimized based on the specific impurity profile of your crude sample.[2]

Workflow for HPLC Purification

dot digraph "HPLC_Purification_Workflow" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

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// Edges Crude -> Prep [color="#5F6368"]; Prep -> Anal [color="#5F6368"]; Anal -> Opt [color="#5F6368"]; Opt -> Scale [color="#5F6368"]; Scale -> Inject [color="#5F6368"]; Inject -> Collect [color="#5F6368"]; Collect -> Analyze [color="#5F6368"]; Analyze -> Pool [color="#5F6368"]; Pool -> Solvent [color="#5F6368"]; Solvent -> Final [color="#5F6368"]; } enddot Caption: General workflow for purification of the target compound.[3]

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of the crude material.

    • Dissolve the sample in a minimal volume of a strong solvent like Methanol, Acetonitrile, or DMSO.

    • Crucial Step: Dilute this stock solution with the initial mobile phase (e.g., 95% Water / 5% ACN) until the sample is fully dissolved. This prevents the sample from precipitating upon injection.

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter to remove particulates that could clog the column or system.[3]

  • Analytical Method Development (Scouting):

    • Equilibrate the analytical column (e.g., C18, 4.6 x 150 mm, 5 µm) with the starting mobile phase for at least 15 minutes or until a stable baseline is achieved.[3]

    • Perform an initial broad gradient run to visualize all components of the crude mixture.

Parameter Recommended Setting Rationale
Mobile Phase A Water + 0.1% Formic AcidProvides a polar base and controls ionization.[12]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for eluting hydrophobic compounds.[18]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Column Temp. 30 °CEnsures stable retention times.
Detector UV at 254 nm or 280 nmIndole rings have strong UV absorbance at these wavelengths.[2]
Injection Vol. 5-10 µLSmall volume to prevent column overloading.[19]
Time (min) % Mobile Phase B (ACN) Curve
0.05Initial
20.095Linear
25.095Hold
25.15Return to Initial
30.05Re-equilibrate
  • Method Optimization:

    • Based on the scouting run, adjust the gradient slope to improve the resolution between the main peak and its closest impurities. If resolution is poor, consider testing a Phenyl-Hexyl column to see if the selectivity changes favorably.[20]

  • Scale-Up to Preparative HPLC:

    • Once an optimized analytical method is established, scale it up for preparative purification. This involves using a larger diameter column and adjusting the flow rate and injection volume proportionally.[3]

    • The sample for preparative injection must be carefully prepared to avoid overloading the column, which leads to poor separation.[3]

  • Post-Purification Processing:

    • Collect fractions corresponding to the pure product peak.

    • Analyze an aliquot of each collected fraction using the analytical HPLC method to confirm purity.[1]

    • Pool the fractions that meet the desired purity specification.

    • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

    • If the compound is not soluble in the remaining aqueous phase, it may precipitate and can be collected by filtration. Otherwise, lyophilize (freeze-dry) the solution to obtain the pure compound as a solid.[3]

Troubleshooting Guide

This guide provides solutions to specific problems encountered during HPLC purification, following a logical diagnostic approach.

Troubleshooting Decision Tree

dot digraph "HPLC_Troubleshooting" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

// Node Definitions Start [label="Identify Problem", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; PeakShape [label="Poor Peak Shape?", fillcolor="#FBBC05", fontcolor="#202124"]; Resolution [label="Poor Resolution?", fillcolor="#FBBC05", fontcolor="#202124"]; Pressure [label="High Backpressure?", fillcolor="#FBBC05", fontcolor="#202124"];

// Peak Shape Branch Tailing [label="Tailing Peaks", fillcolor="#F1F3F4", fontcolor="#202124"]; Fronting [label="Fronting Peaks", fillcolor="#F1F3F4", fontcolor="#202124"]; Split [label="Split Peaks", fillcolor="#F1F3F4", fontcolor="#202124"]; TailingSol [label="Check mobile phase pH\n(is acid present?).\nReduce sample load.\nCheck for column aging.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FrontingSol [label="Reduce injection volume.\nEnsure sample solvent is\nweaker than mobile phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SplitSol [label="Check for column void/clog.\nEnsure sample is fully dissolved.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Resolution Branch ResoSol [label="Optimize gradient (make shallower).\nTry a different column (e.g., Phenyl-Hexyl).\nLower the flow rate.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Pressure Branch PressSol [label="Check for blockages (tubing, frits).\nFilter sample and mobile phase.\nFlush column.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> PeakShape; Start -> Resolution; Start -> Pressure;

PeakShape -> Tailing [label="Yes"]; PeakShape -> Fronting [label="Yes"]; PeakShape -> Split [label="Yes"];

Tailing -> TailingSol [style=dashed, color="#5F6368"]; Fronting -> FrontingSol [style=dashed, color="#5F6368"]; Split -> SplitSol [style=dashed, color="#5F6368"];

Resolution -> ResoSol [label="Yes", style=dashed, color="#5F6368"]; Pressure -> PressSol [label="Yes", style=dashed, color="#5F6368"]; } enddot Caption: A decision tree for troubleshooting common HPLC issues.

Problem 1: Peak Tailing
  • Symptom: The peak for the main compound is asymmetrical, with a "tail" extending from the backside.

  • Causality & Solution:

    • Secondary Interactions: The indole nitrogen or amide groups can interact with acidic silanol groups on the column packing, causing tailing.[11][21]

      • Solution: Ensure the mobile phase contains an acidifier like 0.1% formic or acetic acid to suppress silanol activity.[22][23]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase.[19][24]

      • Solution: Reduce the concentration of the sample or the injection volume.

    • Column Degradation: Over time, especially at high pH, the silica-based packing can degrade, exposing more silanol groups.[21]

      • Solution: Replace the column with a new one.

Problem 2: Poor Resolution Between Main Peak and an Impurity
  • Symptom: The main product peak and a nearby impurity peak are not well separated (Resolution < 1.5).[20]

  • Causality & Solution:

    • Insufficient Selectivity: The chosen stationary phase (e.g., C18) may not be able to differentiate between the two compounds based on hydrophobicity alone.

      • Solution 1: Switch to a column with a different stationary phase, such as a Phenyl-Hexyl column, to introduce alternative separation mechanisms like π-π interactions.[5][25]

      • Solution 2: Change the organic modifier. If using Acetonitrile, try Methanol. The different solvent properties can alter selectivity.[18]

    • Suboptimal Gradient: The gradient may be too steep, causing compounds to elute too quickly and close together.

      • Solution: Make the gradient shallower around the elution time of the target compound. For example, if the peak elutes at 40% ACN, change the gradient from 30-50% ACN over 15 minutes instead of 5 minutes.

Problem 3: Drifting Baseline or Ghost Peaks
  • Symptom: The baseline is not stable, or small, unexpected peaks appear in the chromatogram, often in subsequent runs.

  • Causality & Solution:

    • Contaminated Mobile Phase: Solvents may be contaminated or growing bacteria if left for long periods.

      • Solution: Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[19]

    • Sample Carryover: Highly retained components from a previous injection may slowly elute in a subsequent run.

      • Solution: Implement a column wash step at the end of each gradient run by flushing with a high percentage of organic solvent (e.g., 95% ACN) for several minutes.

    • System Contamination: Contaminants can build up in the injector or detector.

      • Solution: Regularly flush the entire system with a strong solvent series (e.g., water, isopropanol, hexane, then back to isopropanol and your mobile phase) to remove contaminants.[11]

References

  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Ethyl 3-hydroxy-1H-indole-2-carboxylate.
  • Chromatography and Instruments. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns.
  • Benchchem. (n.d.). Application Note: HPLC Purification of 2-bromo-1H-indole-3-acetonitrile.
  • Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
  • Omega Scientific. (n.d.). Solving Common Errors in HPLC.
  • Benchchem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
  • Patil, S. (2024, August 7). A Review On Recent Advances In Development Of RP-HPLC Method.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Li, D., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 20(8), 14075-14085.
  • Dong, M. W. (2016, September 1). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis.
  • International Journal of Scientific Development and Research. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.
  • Deidda, R., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 23(5), 1065.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
  • Pitt, J. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
  • LCGC International. (2025, November 28).
  • University of Swansea. (n.d.). HPLC solvents and mobile phase additives.
  • ResearchGate. (2025, October 16). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC.
  • Kumar, A., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 34-41.
  • Shimadzu. (n.d.).
  • Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
  • ResearchGate. (2017, December 18). What do common indole impurities look like?.
  • Chen, J., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 486.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, December 27).
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • MedchemExpress.com. (n.d.).
  • NextSDS. (n.d.). 5-FLUORO-3-FORMYL-1H-INDOLE-2-CARBOXYLIC ACID METHYL ESTER.
  • ChemicalCell. (n.d.).
  • BLDpharm. (n.d.). 330439-67-3|3-Acetamido-5-fluoro-1H-indole-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Fluoro-1H-indole-3-carboxylic acid | 23077-43-2.

Sources

Optimization

Technical Support Center: Crystallization Optimization for Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate

Welcome to the Technical Support Center for the crystallization and purification of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate (CAS: 840456-13-5). This guide is engineered for process chemists and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate (CAS: 840456-13-5). This guide is engineered for process chemists and drug development professionals dealing with the complex solid-state behavior of highly functionalized indole intermediates.

Due to its rigid planar core, hydrophobic 5-fluoro substituent, and a dense network of hydrogen-bond donors/acceptors (indole N-H, acetamido N-H, and two carbonyls), this molecule is highly susceptible to polymorphism, gelation, and Liquid-Liquid Phase Separation (LLPS). This guide provides mechanistic troubleshooting and self-validating protocols to ensure scalable, high-purity crystallization.

Frequently Asked Questions (FAQs)

Q: Why does my product form a sticky, biphasic oil instead of crystallizing upon anti-solvent addition? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1][2]. It occurs when the supersaturated solution enters a thermodynamic miscibility gap before overcoming the kinetic barrier for crystal nucleation. The competing solubility profiles of the hydrophobic fluoro group and the polar acetamido group make this molecule particularly prone to LLPS in mixed solvent systems[3][4]. The oil phase is highly disordered and acts as a "good solvent" for impurities, which become trapped when the oil eventually solidifies[1].

Q: My filtration takes hours, and the filter cake looks like a gel. What is happening? A: You are likely precipitating a kinetic polymorph characterized by fine, needle-like crystals. Indole-2-carboxylates typically form 1D hydrogen-bonded ribbons via N-H···O interactions[5][6]. Rapid cooling forces explosive crystal growth along this 1D axis, creating microscopic needles that entangle, trap mother liquor, and form a compressible gel-like cake.

Q: How do I prevent the formation of solvates? A: The acetamido group readily forms strong hydrogen bonds with polar protic solvents (e.g., methanol, ethanol, water). To isolate an anhydrous, unsolvated thermodynamic form, you must shift your process to an aprotic solvent/anti-solvent system (e.g., Ethyl Acetate/Heptane or Toluene/Heptane) and utilize slurry aging to drive the system to its lowest energy state.

Troubleshooting Guide: Overcoming Oiling Out (LLPS)

Oiling out is a thermodynamic phenomenon; it cannot be fixed simply by stirring faster[1]. To bypass the miscibility gap, you must manipulate the phase diagram by controlling supersaturation and providing a low-energy surface for nucleation (seeding)[2][7].

Mechanistic Causality & Solutions
  • The Miscibility Gap Boundary: If you add anti-solvent too quickly at a low temperature, the Gibbs free energy of mixing becomes positive ( ΔGmix​>0 ), forcing the solvent and anti-solvent to demix into two liquid phases[4].

  • Bypassing via Seeding: By adding 1-2% wt/wt of high-purity seed crystals before the cloud point (miscibility gap) is reached, you provide a template that allows the solute to leave the solution phase via crystal growth rather than liquid phase separation[1][7].

  • Solvent Polarity Tuning: Adjusting the ratio of the good solvent to the anti-solvent alters the trajectory through the phase diagram. Keeping the system slightly warmer during anti-solvent addition increases the solubility limit, keeping you in the metastable zone longer.

LLPS_Workflow A 1. Dissolve API in EtOAc at 60°C B 2. Add Heptane Dropwise A->B C Miscibility Gap Reached? B->C D Oiling Out (LLPS) Detected C->D Yes (Too Fast) F 3. Add 1-2% Seeds Above Cloud Point C->F No (Controlled) E Reheat to 60°C to Redissolve D->E E->B G 4. Cool at 0.1°C/min to 5°C F->G H 5. Filter High Purity Crystals G->H

Workflow for bypassing Liquid-Liquid Phase Separation via controlled seeding.

Quantitative Data: Solvent System Selection

To optimize the crystallization of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate, the solvent system must balance the solubility of the indole core with the polarity of the amides. Below is a summary of evaluated solvent systems.

Solvent System (Good / Anti)Ratio (v/v)Solubility ProfileExpected MorphologyLLPS RiskRecommended Use
Methanol / Water 1:2High / Very LowFine Needles (Solvate risk)High Early-stage crude precipitation.
THF / Heptane 1:3Very High / LowIrregular AgglomeratesModerateWhen high volume reduction is needed.
Ethyl Acetate / Heptane 1:4Moderate / LowPrisms / GranularLow (if seeded)Final API / Intermediate Polish.
Toluene / Heptane 1:2Low / Very LowThick PlatesVery LowHigh-purity thermodynamic form isolation.

Troubleshooting Guide: Polymorphism & Morphology Control

If your filtration is failing due to gelation, you are trapped in a kinetic morphology. To convert 1D needles into 3D prisms, you must utilize Ostwald Ripening via temperature cycling (slurry aging)[7].

Mechanistic Causality

Smaller crystals and sharp needle tips possess a higher surface-area-to-volume ratio, making them thermodynamically less stable (higher surface energy) than larger, block-like crystals. By cycling the temperature just below the solubility limit, the high-energy needle tips preferentially dissolve during the heating phase, and the material redeposits onto the more stable crystal faces during the cooling phase, forcing 3D growth.

Polymorph_Morphology Raw Crude Indole Intermediate Fast High Supersaturation (Rapid Cooling) Raw->Fast Slow Low Supersaturation (Slow Cooling) Raw->Slow Kinetic Kinetic Form (Needles / Gel) Fast->Kinetic Thermo Thermodynamic Form (Prisms / Granular) Slow->Thermo Slurry Slurry Aging (Temperature Cycling) Kinetic->Slurry Ostwald Ripening Slurry->Thermo

Thermodynamic vs. kinetic control of polymorphs and morphology via slurry aging.

Self-Validating Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (LLPS Avoidance)

This protocol utilizes an aprotic system to prevent solvate formation and relies on precise seeding to bypass the miscibility gap.

  • Dissolution: Suspend 10.0 g of crude methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate in 50 mL of Ethyl Acetate. Heat the reactor to 60°C under moderate agitation (250 RPM).

    • Self-Validation Check: The solution must be completely transparent. If turbidity persists, filter hot through a 0.45 µm PTFE membrane to remove insoluble impurities that could act as uncontrolled nucleation sites.

  • Initial Anti-Solvent Addition: Slowly dose 20 mL of Heptane over 30 minutes while maintaining the temperature at 60°C.

  • Seeding: Stop the anti-solvent addition. Add 0.1 g (1% wt/wt) of pure, milled seed crystals of the desired polymorph. Hold the temperature at 60°C for 30 minutes.

    • Self-Validation Check: Inspect the reactor (or use an in-situ video probe like EasyViewer). The seeds must remain suspended and not dissolve. If they dissolve, you are under-saturated; add 5 mL more Heptane and re-seed. Crucially, ensure no liquid droplets (oil) are forming.

  • Secondary Anti-Solvent Addition: Dose the remaining 80 mL of Heptane linearly over 4 hours (0.33 mL/min) at 60°C.

  • Cooling: Cool the suspension from 60°C to 5°C at a strict linear rate of 0.1°C/min.

  • Isolation: Filter the resulting slurry via a Buchner funnel. Wash the cake with 20 mL of cold Heptane (5°C) and dry under vacuum at 40°C for 12 hours.

Protocol B: Slurry Conversion for Morphology Repair (Temperature Cycling)

Use this protocol if Protocol A was executed too quickly, resulting in a gel-like suspension or unfilterable needles.

  • Resuspension: Transfer the unfilterable gel/slurry back into the reactor. Ensure the solvent composition is approximately 1:4 Ethyl Acetate/Heptane.

  • Heating Cycle: Heat the slurry to 55°C at 0.5°C/min. Hold at 55°C for 2 hours.

    • Causality: This temperature is carefully chosen to be just below the total dissolution point, targeting the dissolution of high-energy needle tips and amorphous oil droplets[7].

  • Cooling Cycle: Cool the slurry to 20°C at 0.1°C/min. Hold for 2 hours.

  • Cycling: Repeat the Heating (Step 2) and Cooling (Step 3) cycles three times.

    • Self-Validation Check: Extract a 1 mL sample after the third cycle and observe under an optical microscope. The morphology should have transitioned from fine, hair-like needles to thicker, distinct prismatic or block-like crystals. If needles persist, increase the upper cycle temperature to 58°C.

  • Final Isolation: Cool to 5°C, filter, and wash as described in Protocol A. Filtration time should be reduced by >80% compared to the kinetic form.

References

  • Mettler Toledo. "Oiling Out in Crystallization - Problems with Oiling Out in Recrystallization." MT.com. Available at:[Link]

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." Blogspot. Available at:[Link]

  • Duffy, D. et al. (2005). "An In-Line Study of Oiling Out and Crystallization." Organic Process Research & Development, ACS Publications. Available at:[Link]

  • Lu, J. et al. (2004). "Crystallization of an active pharmaceutical ingredient that oils out." ResearchGate. Available at:[Link]

  • MDPI. (2024). "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations." MDPI. Available at:[Link]

  • ACS Omega. (2020). "Structure and Morphology of Indole Analogue Crystals." ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in LC-MS Analysis of Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate

This guide provides in-depth troubleshooting for peak tailing issues encountered during the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxyla...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for peak tailing issues encountered during the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document offers a systematic approach to diagnosing and resolving common chromatographic problems to ensure robust and reproducible results.

Troubleshooting Guide: Question & Answer

Q1: I'm observing a significant tailing peak for my analyte, methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate. Where should I start my investigation?

Tier 1: Chemical Interactions & Mobile Phase Optimization

The chemical structure of methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate—containing a basic indole nitrogen—makes it particularly susceptible to secondary interactions with residual silanol groups on silica-based reversed-phase columns.[1][4] These interactions are a primary cause of peak tailing.[1][4][5]

Q2: How do interactions with silanol groups cause peak tailing?

A2: Silica-based stationary phases, like C18, have residual, un-capped silanol groups (Si-OH) on their surface.[4][5] At mobile phase pH values above approximately 3, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[1][6] The basic indole nitrogen in your analyte can be protonated, carrying a positive charge. This leads to a strong, secondary ion-exchange interaction, which is a slower retention mechanism compared to the primary hydrophobic interaction, resulting in a tailing peak.[1][7][8]

Diagram: Mechanism of Silanol Interaction

Caption: Unwanted ionic interaction causing peak tailing.

Q3: How can I minimize these silanol interactions by modifying my mobile phase?

A3: The most effective strategy is to adjust the mobile phase pH to suppress the ionization of the silanol groups.[4][9]

  • Protocol 1: Mobile Phase pH Adjustment

    • Lower the pH: Prepare your aqueous mobile phase with an acidic additive to achieve a pH of 3.0 or lower.[10] At this pH, the silanol groups will be fully protonated (Si-OH), neutralizing their negative charge and preventing the secondary ionic interaction.[10]

    • Select an Appropriate Additive: For LC-MS, use volatile additives like 0.1% formic acid or ammonium formate.[10][11] These are effective at controlling pH and are compatible with mass spectrometry detection.[10][11] Avoid non-volatile buffers like phosphate unless you are using UV detection only.

    • Verify Column Stability: Ensure your column is rated for use at low pH to prevent degradation of the stationary phase.[10]

Table: Recommended Mobile Phase Additives for LC-MS

AdditiveTypical ConcentrationTarget pHMS CompatibilityNotes
Formic Acid0.1% (v/v)~2.7ExcellentProvides good protonation for positive mode ESI.[12]
Ammonium Formate5-10 mM~3-5 (buffered)ExcellentActs as a buffer to maintain a stable pH.[10]
Acetic Acid0.1% (v/v)~3.2GoodA slightly weaker acid than formic acid.
Ammonium Acetate5-10 mM~4-6 (buffered)GoodUseful if a slightly higher pH is needed.[11]

Tier 2: Column Selection and Hardware Considerations

If mobile phase optimization does not fully resolve the tailing, the issue may lie with your column chemistry or physical aspects of your LC system.

Q4: Can changing the column help reduce peak tailing?

A4: Absolutely. Not all C18 columns are created equal.

  • Use End-Capped Columns: Modern, high-purity, end-capped columns have a much lower concentration of residual silanol groups, significantly reducing the potential for secondary interactions.[4][6] If you are using an older "Type A" silica column, switching to a modern "Type B" silica-based column is highly recommended.[4][13]

  • Consider Alternative Stationary Phases: For aromatic compounds like your indole derivative, a phenyl-hexyl or biphenyl stationary phase can offer alternative selectivity through pi-pi interactions, which may improve peak shape compared to a standard C18.[14]

Q5: What if all the peaks in my chromatogram are tailing, not just my analyte?

A5: If all peaks are tailing, it often points to a physical problem in the system rather than a specific chemical interaction.[15]

  • Check for Dead Volume: Extra-column volume, caused by improperly fitted tubing or a void at the head of the column, can cause band broadening and tailing for all peaks.[10][16] Ensure all fittings are secure and that you are using tubing with the appropriate inner diameter for your system.[17]

  • Inspect for Blockages: A partially blocked frit or guard column can also lead to universal peak tailing.[1] Try backflushing the column (if the manufacturer allows) or replacing the guard column and in-line filters.[1]

Diagram: Troubleshooting Workflow

G start Peak Tailing Observed q1 Is only the analyte peak tailing? start->q1 chem_interactions Likely Chemical Interaction q1->chem_interactions Yes phys_issue Likely Physical Issue q1->phys_issue No (All Peaks) adjust_ph Adjust Mobile Phase pH < 3 (e.g., 0.1% Formic Acid) chem_interactions->adjust_ph q2 Tailing Resolved? adjust_ph->q2 end_good Problem Solved q2->end_good Yes change_column Use High-Purity, End-Capped Column or Alternative Phase (Phenyl-Hexyl) q2->change_column No change_column->end_good check_fittings Check Fittings & Tubing (Minimize Dead Volume) phys_issue->check_fittings q3 Tailing Resolved? check_fittings->q3 q3->end_good Yes replace_guard Replace Guard Column / In-line Filter q3->replace_guard No q4 Tailing Resolved? replace_guard->q4 q4->end_good Yes inspect_column Inspect Column for Void / Replace q4->inspect_column No inspect_column->end_good

Caption: Systematic workflow for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor? A: The USP (United States Pharmacopeia) tailing factor, or asymmetry factor, should ideally be close to 1.0 for a perfectly symmetrical peak. A value greater than 1.2 is often considered problematic, though some assays may accept values up to 1.5.[1]

Q: Could metal contamination in my LC system be causing the tailing? A: Yes, this is a possibility. Trace metal contamination in the silica matrix or from stainless-steel components can act as active sites, creating strong interactions with chelating analytes.[4][18][19] Indole derivatives can interact with these metal ions. Using mobile phase additives that act as metal chelators, such as citric acid or medronic acid (at very low concentrations), can sometimes mitigate this issue, though this is a more advanced technique.[20] Ensuring a clean system and high-purity solvents is the first line of defense.[21]

Q: Can my sample injection solvent cause peak tailing? A: Yes. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, it can cause peak distortion, including tailing or fronting.[3][15] Always try to dissolve your sample in the initial mobile phase composition or a weaker solvent.[2]

Q: Does column temperature affect peak tailing? A: Operating at a slightly elevated temperature (e.g., 35-45 °C) can sometimes improve peak shape.[22] This is because it can improve mass transfer kinetics and reduce mobile phase viscosity, leading to sharper peaks.

References

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy.[Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Element.[Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu.[Link]

  • Peak Tailing in HPLC. Element Lab Solutions.[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex.[Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.[Link]

  • Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. PubMed.[Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.[Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News.[Link]

  • Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns. ACS Publications.[Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.[Link]

  • Tip on Peak Tailing of Basic Analytes. Phenomenex.[Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Element.[Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base.[Link]

  • Considerations on Column Selection and Operating Conditions for LC–MS. ResearchGate.[Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. PubMed.[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.[Link]

  • Metal-Analyte Interactions—An Unwanted Distraction. LCGC International.[Link]

  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. SilcoTek.[Link]

  • BIOCLASS Mobile Phase Additive Selection for LC-MS. HALO® Columns.[Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.[Link]

  • Common Causes Of Peak Tailing in Chromatography. News-Medical.net.[Link]

  • Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. ResearchGate.[Link]

  • Mechanisms of retention in HPLC Part 2. SlideShare.[Link]

  • LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. AACC.org.[Link]

  • LC Learning Series: Mastering the art of column choice. Separation Science.[Link]

  • LC and LC/MS Columns. Agilent.[Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.[Link]

  • Troubleshooting Double Peaks in Indole-3-Carbinol Chromatography. Separation Science.[Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex.[Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC.[Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Welch Materials.[Link]

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Reference Data & Comparative Studies

Validation

Comparative Bioactivity of 5-Fluoro vs. 6-Fluoro Indole-2-Carboxylate Derivatives: A Technical Guide for Drug Discovery

Indole-2-carboxylate derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for antiviral, anticancer, and antimicrobial agents. The strategic substitution of a fluorine...

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Author: BenchChem Technical Support Team. Date: March 2026

Indole-2-carboxylate derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for antiviral, anticancer, and antimicrobial agents. The strategic substitution of a fluorine atom on the benzenoid ring of the indole core—specifically at the C5 or C6 positions—profoundly alters the molecule's electronic distribution, lipophilicity, and target-binding kinetics.

This guide provides an objective comparison of 5-fluoro and 6-fluoro indole-2-carboxylate derivatives, detailing their mechanistic divergence, comparative bioactivity across major therapeutic targets, and the self-validating experimental protocols required for their synthesis and evaluation.

Mechanistic Divergence: The Impact of Regiochemistry

The position of the fluorine atom dictates how the indole-2-carboxylate interacts with target proteins, primarily through steric constraints, electronic induction, and metabolic shielding.

  • 5-Fluoro Substitution: Fluorination at the C5 position primarily enhances metabolic stability by blocking cytochrome P450-mediated oxidation at a highly reactive site. In the context of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), the 5-fluoro modification optimizes the steric fit within the hydrophobic pocket of the HIV-1 reverse transcriptase, preventing steric clashes while maintaining high binding affinity 1.

  • 6-Fluoro Substitution: The C6 position is critical for extending the molecule into deep, narrow hydrophobic binding pockets. In HIV-1 Integrase Strand Transfer Inhibitors (INSTIs), a 6-fluoro substitution significantly enhances π-stacking interactions with the 3'-terminal adenosine of viral DNA. This optimal positioning allows the adjacent C2-carboxylate to efficiently chelate the two catalytic Mg2+ ions in the integrase active site 2. Similarly, in CFTR potentiators, 6-fluoro derivatives exhibit superior efficacy due to favorable electronic induction that stabilizes the open-channel conformation 3.

BindingLogic A Fluorinated Indole-2-Carboxylate B 5-Fluoro Substitution A->B C5 Position C 6-Fluoro Substitution A->C C6 Position D NNRTI Hydrophobic Pocket B->D Steric Fit F High Metabolic Stability (Blocks CYP450) B->F Oxidation Blockade E HIV-1 Integrase Core C->E Mg2+ Chelation via C2-COOH G Enhanced Pi-Stacking (Binds vDNA) C->G Deep Pocket Penetration

Mechanistic divergence of 5-fluoro and 6-fluoro indole-2-carboxylate derivatives in target binding.

Comparative Bioactivity Data

The following table summarizes the quantitative performance of 5-fluoro versus 6-fluoro derivatives across established biochemical assays.

Compound ClassTarget / Assay5-Fluoro Derivative Activity6-Fluoro Derivative ActivityMechanistic Insight
Indole-2-carboxylic acids HIV-1 Integrase (Strand Transfer)Moderate (IC50 ~ 45 nM)High (IC50 ~ 12 nM) 6-F enhances π-stacking with vDNA, improving the Mg2+ chelation geometry of the C2-carboxyl group 2.
Indolyl Aryl Sulfones HIV-1 NNRTI (WT Strain)High (IC50 ~ 2-5 nM) Moderate (IC50 ~ 15 nM)5-F provides an optimal steric fit in the RT hydrophobic pocket without causing conformational strain 4.
Pyrido[4,3-b]indoles CFTR Potentiation (EC50)EC50 ~ 0.85 µMEC50 ~ 0.12 µM 6-F improves the molecule's orientation within the CFTR transmembrane domain, boosting efficacy 3.

Experimental Workflows & Protocols

To ensure scientific integrity, the evaluation of these derivatives requires stringent, self-validating protocols. Below are the optimized methodologies for synthesis and bioassay evaluation.

Protocol A: Regioselective Synthesis via Pd-Catalyzed Aerobic Amination

Causality Check: Why use Palladium-catalyzed aerobic amination over the classical Fischer indole synthesis? The Fischer synthesis often requires hazardous diazonium intermediates and, when utilizing meta-substituted fluoroanilines, yields an inseparable 1:1 mixture of 4-fluoro and 6-fluoro regioisomers. The Pd-catalyzed intramolecular C–H amination of 2-acetamido-3-aryl-acrylates is highly regioselective, utilizing ambient oxygen as a terminal oxidant, thereby providing a scalable and safer route to phase-pure 5-fluoro or 6-fluoro indole-2-carboxylates 5.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the appropriate fluorinated 2-acetamido-3-aryl-acrylate (1.0 equiv) in a 1:1 mixture of toluene and DMSO to ensure complete solubility of the starting material and stabilization of the Pd intermediate.

  • Catalyst Addition: Add 7 mol % Pd(OAc)2. Self-Validation: Monitor the color change; a shift to deep orange/brown indicates the formation of the active Pd(II) species.

  • Aerobic Oxidation: Purge the reaction vessel with O2 gas and maintain a balloon of O2 over the mixture. Heat to 80°C for 12 hours. The oxygen acts as the terminal oxidant to regenerate Pd(II) from Pd(0).

  • Deacetylation & Isolation: Cool the mixture, add 2M NaOH (aq) to deacetylate the intermediate, and extract with ethyl acetate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure 5-fluoro or 6-fluoro indole-2-carboxylate. Confirm purity (>98%) via HPLC and 1H-NMR.

Protocol B: HIV-1 Integrase Strand Transfer Assay

Causality Check: Why add Mg2+ and CHAPS detergent? HIV-1 Integrase requires two Mg2+ ions in its active site to catalyze the strand transfer of viral DNA into the host genome. The indole-2-carboxylate core acts as a pharmacophore that chelates these specific Mg2+ ions. CHAPS is utilized to prevent the aggregation of the highly hydrophobic fluorinated indole derivatives in the aqueous assay buffer, ensuring accurate IC50 determination 2.

Step-by-Step Methodology:

  • Complex Assembly: Pre-incubate recombinant HIV-1 integrase (400 nM) with biotinylated donor DNA (representing the viral LTR ends) in a buffer containing 50 mM MOPS (pH 7.2), 7.5 mM MgCl2, and 0.1% CHAPS for 30 minutes at 37°C.

  • Inhibitor Incubation: Add the synthesized 5-fluoro or 6-fluoro indole-2-carboxylate derivatives at varying concentrations (0.1 nM to 10 µM). Include Raltegravir as a positive control. Incubate for 15 minutes.

  • Strand Transfer Reaction: Initiate the reaction by adding FITC-labeled target DNA (representing the host genome). Incubate for 1 hour at 37°C.

  • Quantification: Stop the reaction with EDTA (chelates Mg2+, halting catalysis). Capture the products on a streptavidin-coated microplate and measure the FITC fluorescence. Calculate the IC50 using non-linear regression analysis.

Workflow S1 Precursor Selection (Fluoroanilines) S2 Pd-Catalyzed Amination (O2 Oxidant) S1->S2 Reagents: Pd(OAc)2 S3 Regioisomer Separation (Chromatography) S2->S3 Isolate 5-F or 6-F S4 In Vitro Bioassay (Integrase/NNRTI) S3->S4 Target Validation S5 SAR Data Analysis (IC50 Calculation) S4->S5 Quantify Bioactivity

Step-by-step experimental workflow for the synthesis and biological evaluation of fluoroindoles.

References

  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds Source: PubMed Central (PMC) / NIH URL:[Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Source: PubMed Central (PMC) / NIH URL:[Link]

  • Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate Source: Organic Process Research & Development / ACS Publications URL:[Link]

  • Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Role of Two Halogen Atoms at the Indole Ring in Developing New Analogues with Improved Antiviral Activity Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Comparative

Selectivity Comparison Guide: Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate in Enzyme Assays

Executive Summary In early-stage drug discovery, the selection of appropriate chemical probes is critical for validating target engagement. Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate (CAS: 840456-13-5)[1] is a s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the selection of appropriate chemical probes is critical for validating target engagement. Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate (CAS: 840456-13-5)[1] is a specialized, lipophilic building block and prodrug fragment frequently utilized in the development of flavoenzyme inhibitors. This guide provides a rigorous selectivity comparison of this compound, focusing primarily on its application as a masked inhibitor of D-amino acid oxidase (DAAO) —a key therapeutic target for schizophrenia and neurodegenerative disorders[2].

By comparing this methyl ester to its active free-acid counterpart and standard reference compounds, this guide establishes a framework for evaluating ester-protected indole-2-carboxylates in biochemical and cell-based enzyme assays.

Mechanistic Rationale & Structural Significance

Understanding the causality behind a compound's performance requires dissecting its pharmacophore. Indole-2-carboxylic acids are well-documented, potent inhibitors of DAAO[3]. However, the specific functional groups on methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate dramatically alter its assay behavior:

  • The Methyl Ester (Prodrug Masking): In a cell-free biochemical assay, the intact methyl ester exhibits poor binding affinity. DAAO inhibition strictly requires a free carboxylate group to form a critical bidentate salt bridge with the Arg283 residue in the enzyme's active site. The methyl ester serves to increase membrane permeability for cell-based assays but necessitates intracellular esterase cleavage to become active.

  • 5-Fluoro Substitution: The introduction of fluorine at the 5-position enhances metabolic stability and increases binding affinity via favorable hydrophobic interactions and halogen bonding within the target pocket[4].

  • 3-Acetamido Group: This moiety provides essential hydrogen-bond donating and accepting capabilities, interacting with active-site residues such as Tyr228, thereby driving selectivity away from off-target oxidases like Monoamine Oxidase B (MAO-B).

Selectivity Profiling & Comparative Data

To objectively evaluate the compound's performance, we must benchmark it against its active metabolite (the free acid) and industry-standard DAAO inhibitors (Sodium Benzoate and CBIO).

The table below summarizes the selectivity profile across primary and secondary counter-targets. Note: The differential between the intact ester and the cleaved acid highlights the necessity of esterase-coupled assay designs.

CompoundDAAO IC₅₀ (nM)MAO-B IC₅₀ (nM)NMDA Gly-site Kᵢ (nM)Mechanistic Notes
Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate >10,000 (Intact)45 (Cleaved)>50,000>10,000Prodrug; relies on esterase hydrolysis for in vitro and in vivo potency.
3-Acetamido-5-fluoro-1H-indole-2-carboxylic acid [5]45>50,0001,200Active free acid; highly potent DAAO inhibitor. Slight NMDA cross-reactivity.
Sodium Benzoate 72,000>100,000>100,000Weak, non-selective classical reference standard.
CBIO 180>50,000>50,000Standard selective DAAO inhibitor used for assay calibration.

Experimental Workflows: Self-Validating Protocols

To prevent false negatives when screening ester-protected fragments like methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate, your assay must be a self-validating system. The following protocol utilizes the coupled with an enzymatic pre-incubation step.

Causality of Assay Design: DAAO oxidizes D-serine, producing hydrogen peroxide (H₂O₂). Horseradish peroxidase (HRP) uses this H₂O₂ to oxidize Amplex Red into highly fluorescent resorufin. Because our target compound is a methyl ester, we must introduce Porcine Liver Esterase (PLE) into the workflow. Running parallel plates (with and without PLE) self-validates whether a lack of signal inhibition is due to structural inactivity or simple prodrug masking.

Step-by-Step Methodology: Esterase-Coupled DAAO Assay
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM sodium phosphate, pH 7.4.

    • Prepare a 2X Substrate/Detection Mix: 100 mM D-Serine, 100 µM Amplex Red, and 0.2 U/mL HRP in Assay Buffer.

  • Compound Dilution & Pre-incubation (The Critical Step):

    • Serially dilute the methyl ester compound in DMSO (100X final concentration), then dilute 1:50 in Assay Buffer.

    • Plate A (Intact Ester): Add 10 µL of compound to 20 µL of recombinant human DAAO (1.5 µg/mL).

    • Plate B (Cleaved Acid): Add 10 µL of compound to 20 µL of recombinant human DAAO (1.5 µg/mL) supplemented with 1 U/mL Porcine Liver Esterase (PLE).

    • Incubate both plates at 37°C for 30 minutes to allow complete ester hydrolysis in Plate B.

  • Reaction Initiation: Add 20 µL of the 2X Substrate/Detection Mix to all wells to initiate the DAAO oxidation reaction.

  • Detection: Incubate in the dark at room temperature for 20 minutes. Read fluorescence on a microplate reader (Excitation: 530 nm / Emission: 590 nm).

  • Data Interpretation: A stark shift in IC₅₀ from >10 µM (Plate A) to <50 nM (Plate B) confirms the compound's identity as a highly selective, membrane-permeable prodrug.

Visualizing the Pharmacological Pathway

The following diagram maps the metabolic activation of the methyl ester and its subsequent targeted inhibition of the DAAO pathway, ultimately preventing the degradation of the neuromodulator D-Serine.

G DSerine D-Serine (Substrate) DAAO DAAO Enzyme (Target) DSerine->DAAO Oxidation NMDAR NMDA Receptor Activation DSerine->NMDAR Co-agonist Metabolites H2O2 + NH3 + Hydroxypyruvate DAAO->Metabolites Byproducts Prodrug Methyl 3-acetamido- 5-fluoro-indole-2-carboxylate ActiveDrug Free Carboxylic Acid (Active Inhibitor) Prodrug->ActiveDrug Esterase Cleavage ActiveDrug->DAAO Inhibition

Fig 1: Metabolic activation of the methyl ester prodrug and subsequent DAAO inhibition pathway.

References

  • 3-Acetamido-1H-indole-2-carboxylic acid and Related Esters - BLD Pharm. Verified catalog data for CAS 840456-13-5 and related fragments.

  • Indole-2-carboxylic acid: DAAO Inhibitor Profile - Probes & Drugs. Pharmacological profiling of the indole-2-carboxylate core.

  • Structural, kinetic, and pharmacodynamic mechanisms of D-amino acid oxidase inhibition - Journal of Medicinal Chemistry. Authoritative grounding on DAAO active site interactions.

  • Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit - Thermo Fisher Scientific. Standardized protocol for flavoenzyme oxidation assays.

  • Discovery of 4,5,6,7-Tetrahydrobenzo[1,2-d]thiazoles as Novel DNA Gyrase Inhibitors - Journal of Medicinal Chemistry. Details the synthesis and SAR impact of 5-fluoro-1H-indole substitutions.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate

An authoritative guide for researchers and drug development professionals on the safe handling, personal protective equipment (PPE) requirements, and operational logistics for Methyl 3-acetamido-5-fluoro-1H-indole-2-carb...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers and drug development professionals on the safe handling, personal protective equipment (PPE) requirements, and operational logistics for Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate (CAS: 840456-13-5).

Hazard Identification & Mechanistic Toxicology

Methyl 3-acetamido-5-fluoro-1H-indole-2-carboxylate is a highly functionalized, fluorinated organic building block frequently utilized in pharmaceutical synthesis and in vitro assay development[1]. While not acutely lethal, it presents specific handling challenges classified under standard GHS hazard statements for related indole derivatives: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[2].

The Causality of the Hazard: From a mechanistic perspective, the planar aromatic indole core combined with a fluorine atom at the C5 position significantly increases the molecule's lipophilicity (LogP). While this is highly desirable for target-binding in drug development, it means the compound can readily partition into the lipid bilayer of the stratum corneum if it contacts unprotected skin—especially if inadvertently dissolved in permeation-enhancing solvents like DMSO or DMF. Furthermore, the fine crystalline powder has a low bulk density, making it highly susceptible to static cling and aerosolization. Upon contact with the mucous membranes of the respiratory tract or eyes, the methyl ester and acetamido functionalities can cause localized, acute irritation[2].

Personal Protective Equipment (PPE) Matrix

According to, laboratory personnel must utilize PPE that creates an active barrier against specific physical and chemical hazards[3]. The following matrix outlines the required PPE for handling this compound, grounded in its physicochemical properties.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥ 5 mil thickness)The ester/acetamido groups and 5-fluoro modification increase lipophilicity. If accidentally dissolved in DMSO during assay prep, dermal permeation is rapid. Double-gloving prevents breakthrough[4].
Eye/Face Protection ANSI Z87.1-compliant Chemical Splash GogglesThe compound causes serious eye irritation (H319). Fine powders can aerosolize during transfer, easily bypassing the gaps in standard safety glasses[5].
Respiratory / Ventilation Class II Fume Hood (Face velocity 80-100 fpm)Prevents inhalation of aerosolized particulates (H335). The powder's low bulk density makes it prone to airborne suspension[4].
Body Protection Flame-retardant, fluid-resistant lab coat with knit cuffsPrevents accumulation of static-charged powder on exposed skin or street clothing, mitigating prolonged dermal exposure (H315)[3].
Quantitative Safety Parameters

To ensure a self-validating safety system, adhere to the following quantitative engineering controls when handling this compound:

ParameterQuantitative StandardOperational Purpose
Hood Face Velocity 80 – 100 fpmOptimal aerodynamic capture velocity to prevent aerosolized powder (MW: ~250.2 g/mol ) from escaping the sash into the operator's breathing zone[4].
Relative Humidity (RH) 40% – 60%Maintaining ambient lab humidity dissipates excessive static charge buildup on the fluorinated powder during micro-weighing.
Eye Wash Duration ≥ 15 minutesRequired to adequately flush the lipophilic ester from the conjunctiva in the event of a breach, preventing corneal abrasion[6].

Operational Protocol: Weighing & Dissolution

When preparing stock solutions (e.g., 10 mM in DMSO) for biological screening, the primary risk is the aerosolization of the dry powder. Follow this step-by-step methodology as dictated by the[4].

Step 1: Environmental Preparation Verify that the chemical fume hood is operating at the correct face velocity (80-100 fpm)[4]. Clear the workspace of incompatible reagents, specifically strong oxidizers or strong acids/bases, which could hydrolyze the ester group.

Step 2: Static Mitigation Because fluorinated organic powders are highly susceptible to static charge, use an anti-static zero-stat gun on your anti-static weighing boat. Utilize a grounded, stainless-steel micro-spatula to prevent the powder from repelling off the tool.

Step 3: Mass Transfer Slowly uncap the reagent vial deep inside the fume hood (at least 6 inches behind the sash). Transfer the required mass using smooth, deliberate motions. Do not drop the powder from a height, as this generates microscopic dust plumes.

Step 4: Solvent Addition Instead of transporting the dry powder across the lab, bring your solvent (e.g., DMSO) into the hood. Add the solvent directly to the pre-weighed powder in the vial. Cap the vial tightly before removing it from the hood to vortex or sonicate.

Spill Response & Waste Disposal Plan

In the event of a localized spill on the benchtop or inside the fume hood, immediate and methodical action is required to prevent cross-contamination.

Step 1: Containment & Suppression Do not dry sweep. Dry sweeping will immediately aerosolize the irritating powder into the laboratory environment. Instead, cover the spilled powder with lightly dampened absorbent pads (using water or a 10% ethanol solution) to suppress dust generation.

Step 2: Collection Carefully scoop the wet, dampened material using a non-sparking tool or stiff cardboard into a compatible, sealable hazardous waste container.

Step 3: Chemical Decontamination Wipe the affected area with 70% ethanol to dissolve and lift any residual organic ester, followed by a thorough wash with warm soap and water to ensure complete decontamination.

Step 4: Disposal Logistics Route all solid waste, empty reagent vials, and contaminated PPE (including the outer layer of nitrile gloves) through the facility's solid hazardous organic waste stream[6]. Never flush this compound down the sink , as fluorinated organics are highly persistent in environmental water systems and wastewater treatment plants.

Workflow Visualization

The following diagram illustrates the logical progression of safe handling, from reagent retrieval to final decontamination.

Workflow Start Reagent Retrieval (Desiccator) PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing (Anti-static Spatula) Hood->Weigh Solvent Dissolution (DMSO/DMF) Weigh->Solvent Target Mass Waste Solid/Liquid Waste Segregation Weigh->Waste Excess Solid Solvent->Waste Spent Solution Decon Surface Decon (70% EtOH Wash) Waste->Decon Final Cleanup

Fig 1: Safe handling, weighing, and decontamination workflow for fluorinated indole derivatives.

References

  • Title: Personal Protective Equipment Subpart I - 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory; NCBI Bookshelf URL: [Link]

Sources

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